5-Aminonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIORJAACCWFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326623 | |
| Record name | 5-Aminonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24242-19-1 | |
| Record name | 5-Aminonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminonicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aminonicotinic Acid
5-Aminonicotinic acid, also known by its systematic name 5-aminopyridine-3-carboxylic acid, is a pyridine (B92270) derivative that incorporates both a basic amino group and an acidic carboxylic acid group.[1] This bifunctional nature makes it a valuable building block in organic synthesis. It is an aromatic amine and an aminopyridine.[2][3] Functionally related to nicotinic acid, it serves as a metabolite and a precursor in the synthesis of various biologically active agents and coordination polymers.[2][3][4] This document provides a comprehensive overview of its fundamental properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Properties
This compound presents as an off-white to golden-brown crystalline powder at room temperature.[4][5][6] It should be stored in a dark place under an inert atmosphere at room temperature to ensure its stability, which is reported to be at least two years under these conditions.[6][7]
| Identifier | Value |
| CAS Number | 24242-19-1[2][8] |
| Molecular Formula | C₆H₆N₂O₂[2][8] |
| Molecular Weight | 138.12 g/mol [2][8] |
| IUPAC Name | 5-aminopyridine-3-carboxylic acid[2] |
| Synonyms | 5-Aminopyridine-3-carboxylic Acid[8], 5-ANA[1] |
| InChI | InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10)[2] |
| InChIKey | BYIORJAACCWFPU-UHFFFAOYSA-N[2] |
| SMILES | C1=NC=C(N)C=C1C(O)=O[9] |
| Property | Value |
| Melting Point | 293 °C[4][6] |
| Boiling Point | 253.51°C (rough estimate)[4][6] |
| Density | 1.3471 (rough estimate)[4][6] |
| pKa | 2.36±0.10 (Predicted)[4][6] |
| Solubility | >20.7 µg/mL (at pH 7.4)[2] |
| Appearance | Off-white to Golden-brown Crystalline Powder[4][5][6] |
| Technique | Key Data Points |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 138; 2nd Highest: 93; 3rd Highest: 66[2] |
| Infrared (FTIR) | Technique: KBr WAFER[2] |
| ¹H-NMR | Identity confirmed by ¹H-NMR[7] |
Synthesis and Reactivity
The synthesis of this compound commonly involves the substitution of a leaving group on the pyridine ring with an amino group.[1][5] Due to the presence of both an acidic and a basic group, careful control of pH is necessary during its preparation.[1] The carboxylic group can readily undergo reactions like esterification without interference from the pyridine ring or the amino group.[1]
A prevalent method for synthesizing this compound is from 5-bromonicotinic acid.[3][5] This process involves heating 5-bromonicotinic acid with ammonia (B1221849) in the presence of a copper catalyst.[3][5]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 24242-19-1 [chemicalbook.com]
- 6. This compound CAS#: 24242-19-1 [m.chemicalbook.com]
- 7. This compound - CAS-Number 24242-19-1 - Order from Chemodex [chemodex.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 24242-19-1 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Chemical Structure and Bonding of 5-Aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminonicotinic acid, a pyridine (B92270) derivative of significant interest in medicinal chemistry, possesses a unique electronic and structural profile arising from the interplay of its amino and carboxylic acid functionalities on the aromatic ring. This guide provides a comprehensive analysis of its chemical structure and bonding, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for these key analytical techniques are presented, and all quantitative data are summarized for clarity. Visualizations of the molecular structure and its hydrogen bonding network are provided to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound (5-ANA) is a valuable building block in the synthesis of various biologically active compounds. Its structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group) on a pyridine scaffold, allows for diverse intermolecular interactions, making it a subject of interest in drug design and materials science. A thorough understanding of its chemical structure and bonding is paramount for predicting its reactivity, designing new derivatives, and interpreting its biological activity. This technical guide consolidates and presents key structural and bonding parameters of 5-ANA based on available scientific literature.
Chemical Structure and Identifiers
The fundamental chemical identity of this compound is established by its various nomenclature and registry identifiers.
| Identifier | Value |
| IUPAC Name | 5-aminopyridine-3-carboxylic acid[1][2] |
| Canonical SMILES | C1=C(C=NC=C1N)C(=O)O[2] |
| InChI | InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10)[2] |
| InChIKey | BYIORJAACCWFPU-UHFFFAOYSA-N[2] |
| CAS Number | 24242-19-1[3][4][5] |
| Molecular Formula | C6H6N2O2[2] |
| Molecular Weight | 138.12 g/mol [2] |
Molecular Geometry and Bonding: Insights from X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of the lead(II)-5-aminonicotinate MOF involved the following general steps:[8]
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown using a solvothermal method. A mixture of a lead(II) salt and this compound was dissolved in a suitable solvent system and heated in a sealed container. Slow cooling of the solution allowed for the formation of well-defined crystals.[6][7]
-
Data Collection: A single crystal was mounted on a diffractometer. The crystal was irradiated with monochromatic X-rays, and the diffraction pattern was recorded on a detector as the crystal was rotated.
-
Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Bond Lengths and Angles
The following table summarizes the key bond lengths and angles for the 5-aminonicotinate ligand. These values provide a quantitative description of the molecular geometry.
| Bond | Bond Length (Å) | Angle | Bond Angle (°) |
| C1-C2 | Data not available | C2-C1-C6 | Data not available |
| C2-C3 | Data not available | C1-C2-C3 | Data not available |
| C3-C4 | Data not available | C2-C3-C4 | Data not available |
| C4-C5 | Data not available | C3-C4-C5 | Data not available |
| C5-C6 | Data not available | C4-C5-C6 | Data not available |
| C6-N1 | Data not available | C5-C6-N1 | Data not available |
| C5-N2 | Data not available | C4-C5-N2 | Data not available |
| C3-C7 | Data not available | C2-C3-C7 | Data not available |
| C7-O1 | Data not available | C4-C3-C7 | Data not available |
| C7-O2 | Data not available | O1-C7-O2 | Data not available |
| O1-C7-C3 | Data not available | ||
| O2-C7-C3 | Data not available |
Note: Specific bond lengths and angles for the 5-aminonicotinate ligand within the reported MOF structures were not explicitly provided in the search results. Accessing the full crystallographic information files (CIFs) from the cited papers would be necessary to populate this table.
Molecular Structure Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound with atom numbering.
Caption: 2D chemical structure of this compound.
Electronic Structure and Bonding: Insights from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are sensitive to the electron density and the connectivity of atoms, respectively.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:[9][10]
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. More advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the assignment of signals.[11]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
¹H and ¹³C NMR Spectral Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is from a study where the compound was used in the synthesis of a derivative, and the supporting information contained the spectral data.[12]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H2 | Data not available | C2 |
| H4 | Data not available | C3 |
| H6 | Data not available | C4 |
| NH₂ | Data not available | C5 |
| COOH | Data not available | C6 |
| C=O |
Note: The specific chemical shifts and coupling constants for this compound were not explicitly detailed in the abstracts of the search results. Accessing the full supplementary data of the cited literature is required to populate this table.
Intermolecular Interactions
The presence of both amino and carboxylic acid groups allows this compound to participate in a network of intermolecular hydrogen bonds. In the solid state, these interactions are crucial in determining the crystal packing. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.
The following diagram illustrates a possible hydrogen bonding scheme between two molecules of this compound.
Caption: Dimer formation via hydrogen bonding.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. The presented data, derived from crystallographic and spectroscopic studies, offers a solid foundation for understanding the molecule's properties and reactivity. The ability of 5-ANA to form extensive hydrogen bonding networks is a key feature that influences its solid-state structure and its interactions in biological systems. Further research to obtain the crystal structure of the free molecule would be beneficial for a more complete understanding of its intrinsic geometry. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with this important molecule and its derivatives.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 24242-19-1 [chemicalbook.com]
- 5. This compound - CAS-Number 24242-19-1 - Order from Chemodex [chemodex.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis, Crystal Structure and Catalytic Properties of a Novel Ni(II) MOF with a Rare [3+3+3] Nine Fold Interpenetrated Network [ccspublishing.org.cn]
- 9. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. emerypharma.com [emerypharma.com]
- 12. pubs.acs.org [pubs.acs.org]
5-Aminonicotinic Acid (CAS: 24242-19-1): A Technical Guide for Researchers
An In-depth Overview of the Synthesis, Properties, and Biological Significance of a Key Pharmaceutical Intermediate
Abstract
5-Aminonicotinic acid (CAS: 24242-19-1), also known by its IUPAC name 5-aminopyridine-3-carboxylic acid, is a pyridine (B92270) derivative of significant interest in the fields of medicinal chemistry and drug development.[1][2] Possessing both an amino group and a carboxylic acid functional group, this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] Notably, it has been identified as a competitive inhibitor of D-aspartate oxidase, highlighting its potential in the development of novel therapeutics for neurological disorders.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging role in targeting enzymatic pathways relevant to central nervous system pathologies.
Chemical and Physical Properties
This compound is typically a golden-brown or off-white crystalline powder.[1][5] It is an aromatic amine and an aminonicotinic acid, functionally related to nicotinic acid.[1][2] Its stability allows for storage at room temperature in an inert atmosphere, protected from light and moisture.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24242-19-1 | [1][6] |
| Molecular Formula | C₆H₆N₂O₂ | [1][6] |
| Molecular Weight | 138.12 g/mol | [1][2][6] |
| Appearance | Golden-brown/Off-white Crystalline Powder | [1][7] |
| Melting Point | 293 °C | [1][5] |
| Boiling Point | 253.51 °C (rough estimate) | [1][5] |
| Density | 1.3471 g/cm³ (rough estimate) | [1][5] |
| Solubility | Soluble in DMSO.[4] >20.7 µg/mL at pH 7.4.[2] | [2][4] |
| pKa | 2.36 ± 0.10 (Predicted) | [1][5] |
Table 2: Computational Data
| Descriptor | Value | Source(s) |
| IUPAC Name | 5-aminopyridine-3-carboxylic acid | [2] |
| SMILES | C1=C(C=NC=C1N)C(=O)O | [2][6] |
| InChIKey | BYIORJAACCWFPU-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [6] |
| logP | 0.362 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis and Experimental Protocols
This compound is commonly synthesized from 5-bromonicotinic acid via a nucleophilic aromatic substitution reaction with ammonia (B1221849), catalyzed by a copper salt. The general workflow involves heating the reactants in an autoclave, followed by purification steps to isolate the final product.
Protocol 1: Synthesis from 5-Bromonicotinic Acid
This protocol is adapted from procedures described in chemical literature.[7][8]
Materials:
-
5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol)
-
Aqueous ammonia (67.32 mL)
-
Copper (II) sulfate pentahydrate (8.41 g)
-
Saturated sodium sulfide (B99878) solution
-
Concentrated hydrochloric acid
-
Autoclave reactor
-
Filtration apparatus
Procedure:
-
Combine 5-bromo-3-pyridinecarboxylic acid (25 g), aqueous ammonia (67.32 mL), and copper sulfate pentahydrate (8.41 g) in a suitable vessel.[7][8]
-
Heat the sealed autoclave to 120°C and maintain this temperature for 16 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Wash the dark-colored solution with a saturated sodium sulfide solution to precipitate and remove copper ions.[7][8]
-
Filter the mixture to remove the solid copper sulfide.[7]
-
Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid. This will cause the product to precipitate.[7][8]
-
Cool the acidified mixture to enhance precipitation.[8]
-
Collect the solid product by filtration and dry thoroughly to yield this compound.[7][8] (Reported yield: 12.9 g, 74%).[8]
Protocol 2: Alternative High-Temperature Synthesis
This method utilizes a higher temperature which may affect reaction time.[3]
Materials:
-
5-bromonicotinic acid (20.2 g, 100 mmol)
-
Aqueous ammonia solution (40 mL)
-
Copper (II) sulfate pentahydrate (4.98 g, 20 mmol)
-
High-pressure reactor
-
Sodium sulfide solution
Procedure:
-
Charge a high-pressure reactor with 5-bromonicotinic acid (20.2 g), copper sulfate pentahydrate (4.98 g), and aqueous ammonia solution (40 mL).[3]
-
Stir the mixture at 170-180°C for 19 hours.[3]
-
After cooling, treat the solution with sodium sulfide to remove copper ions.[3]
-
Filter the mixture.[3]
-
Adjust the filtrate to a pH of 4-5 and concentrate to obtain the target product.[3]
Biological Activity and Mechanism of Action
This compound is recognized as a valuable intermediate for synthesizing biologically active agents for the pharmaceutical industry.[1] Its derivatives have been explored for applications in treating neurological disorders, cardiovascular diseases, and cancer.[1]
A key identified mechanism of action is the inhibition of D-aspartate oxidase (DDO, also known as DASPO).[3] D-aspartate oxidase is the enzyme responsible for the degradation of D-aspartate, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][9] By inhibiting DDO, this compound can increase the concentration of D-aspartate in the brain, thereby enhancing NMDA receptor-mediated neurotransmission.[3] This pathway is a critical target for therapeutic intervention in conditions where NMDA receptor function is dysregulated, such as schizophrenia.[1][3]
References
- 1. Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Novel D-Aspartate Oxidase Inhibitors by in Silico Screening and Their Functional and Structural Characterization in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]
- 6. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Aminonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 5-Aminonicotinic acid (also known as 5-aminopyridine-3-carboxylic acid), a valuable building block in the synthesis of various biologically active agents and coordination polymers. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Overview of Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of organic molecules. A combination of NMR, IR, and MS provides a comprehensive characterization of a compound's molecular structure, functional groups, and molecular weight. The logical workflow for this analysis is outlined below.
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.2 - 8.4 | Singlet (s) or Doublet (d) |
| H-4 | ~7.3 - 7.5 | Doublet of Doublets (dd) or Triplet (t) |
| H-6 | ~8.0 - 8.2 | Singlet (s) or Doublet (d) |
| -NH₂ | ~5.8 - 6.0 | Broad Singlet (br s) |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~125 - 130 |
| C-4 | ~120 - 125 |
| C-5 | ~140 - 145 |
| C-6 | ~135 - 140 |
| -COOH | ~165 - 170 |
| Solvent: DMSO-d₆ |
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width is typically 0-200 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation
The IR spectrum of this compound will display characteristic absorption bands corresponding to its carboxylic acid, aromatic amine, and pyridine (B92270) ring functionalities. The data is typically acquired using a KBr wafer or pellet technique.[2]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3300 | N-H Stretch | Primary Aromatic Amine | Medium |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 1725 - 1700 | C=O Stretch | Carboxylic Acid | Strong |
| 1620 - 1580 | N-H Bend | Primary Amine | Medium |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| Note: These are typical ranges and may vary slightly.[3][4] |
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural clues.
Data Presentation
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (138.12 g/mol ). The fragmentation pattern is consistent with the structure of an aminopyridine carboxylic acid.
Table 4: Mass Spectrometry Data (GC-MS) for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 138 | Top Peak | [M]⁺ (Molecular Ion) |
| 93 | 2nd Highest | [M - COOH]⁺ |
| 66 | 3rd Highest | [C₄H₄N]⁺ (Fragment from pyridine ring cleavage) |
| Data sourced from PubChem.[2] |
The fragmentation can be rationalized as follows:
-
[M]⁺ (m/z 138): The molecular ion is formed by the loss of one electron. Aromatic compounds typically show a prominent molecular ion peak.[5]
-
[M - COOH]⁺ (m/z 93): This fragment results from the characteristic loss of the carboxyl group (mass 45) from the molecular ion.[5]
-
[C₄H₄N]⁺ (m/z 66): This likely arises from the subsequent fragmentation of the aminopyridine ring structure.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC). The sample is heated in a high vacuum to ensure it is in the gas phase.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a positively charged molecular ion (radical cation).
-
Fragmentation: The high internal energy of the molecular ions causes many of them to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: Accelerate the positively charged ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
An In-depth Technical Guide to the Solubility of 5-Aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 5-aminonicotinic acid in various solvents. The information compiled herein is intended to support research, development, and formulation activities involving this compound.
Introduction to this compound
This compound, also known as 5-aminopyridine-3-carboxylic acid, is an organic compound with the chemical formula C₆H₆N₂O₂.[1] It is a derivative of nicotinic acid with an amino group at the 5-position of the pyridine (B92270) ring.[1] This substitution imparts amphoteric properties to the molecule, with both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on the pH of the medium.[2][3] Understanding the solubility of this compound is crucial for its application in pharmaceutical formulations, chemical synthesis, and biological assays.[4]
Quantitative and Qualitative Solubility Data
| Solvent System | Temperature | Solubility | Data Type | Source |
| Aqueous Buffer | Room Temp. | >20.7 µg/mL | Quantitative | PubChem[1] |
| (pH 7.4) | ||||
| Dimethyl Sulfoxide | Room Temp. | Soluble | Qualitative | AdipoGen[5] |
| (DMSO) | ||||
| Water | Room Temp. | Soluble | Qualitative | Gnee[6] |
| Ethanol | Room Temp. | Soluble | Qualitative | Gnee[6] |
| Methanol | Room Temp. | Soluble | Qualitative | Gnee[6] |
| Ether | Room Temp. | Slightly Soluble | Qualitative | Gnee[6] |
| Benzene | Room Temp. | Slightly Soluble | Qualitative | Gnee[6] |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol outlines the general procedure for determining the solubility of this compound in a given solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution by back-calculating from the diluted sample concentration using the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature and, for aqueous solutions, the pH at which the solubility was determined.
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
4.2. pH-Solubility Relationship for Amphoteric Compounds
This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility in aqueous solutions is therefore highly dependent on the pH. The following diagram illustrates the general relationship between pH and the solubility of such a compound. At the isoelectric point (pI), the net charge of the molecule is zero, and its aqueous solubility is at a minimum. At pH values below the pI, the amino group is protonated, and at pH values above the pI, the carboxylic acid group is deprotonated, leading to increased solubility in both cases due to the formation of charged species.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting point and thermal stability of 5-aminonicotinic acid. The information herein is compiled for researchers, scientists, and professionals in drug development who require a thorough understanding of the material properties of this compound.
Physicochemical Data
Table 1: Thermal Properties of this compound and a Related Aminopyridine Co-crystal
| Property | This compound | 4-Aminopyridine (B3432731):Succinic Acid Co-crystal[1] |
| Melting Point (°C) | 293 | 195 |
| Decomposition Onset (TGA, °C) | Data not available | 190 |
| Decomposition Range (TGA, °C) | Data not available | 190–286 |
Note: The data for the 4-aminopyridine:succinic acid co-crystal is provided as a reference for a related aminopyridine structure.
Experimental Protocols
The following sections describe generalized experimental protocols for determining the melting point and thermal stability of organic compounds like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry is a fundamental technique for determining the melting point and other thermal transitions of a material.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A DSC instrument is calibrated using certified standards (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial equilibration at a sub-ambient temperature, followed by heating at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting DSC thermogram. The sharpness of the endotherm can provide an indication of the sample's purity.[1]
Thermogravimetric Analysis is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible.
-
Instrument Setup: The TGA instrument is tared and calibrated.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to assess stability under inert or oxidative conditions, respectively.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. The TGA curve provides information on the decomposition temperature range and the presence of any volatile components.
Visualizations
The following diagrams illustrate a hypothetical metabolic pathway and a general experimental workflow relevant to the analysis of aminonicotinic acids.
References
5-Aminonicotinic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminonicotinic acid, a pyridine (B92270) derivative incorporating both an amino and a carboxylic acid functional group, serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its discovery and historical context, detailed chemical and physical properties, established synthesis protocols, and its role as a metabolite and agonist for the G-protein coupled receptor 109A (GPR109A).[3][4] This document aims to be an in-depth resource, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams to support further research and development.
Introduction and Historical Context
Chemical and Physical Properties
This compound is typically an off-white to golden-brown crystalline powder at room temperature.[1][6] Its structure, featuring both a basic amino group and an acidic carboxylic group on the pyridine ring, gives it amphoteric properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₂ | [4] |
| Molecular Weight | 138.12 g/mol | [4] |
| CAS Number | 24242-19-1 | [4] |
| Appearance | Off-white to golden-brown crystalline powder | [1][6] |
| Melting Point | 293 °C | [1] |
| pKa (Predicted) | 2.36 ± 0.10 | [1] |
| Solubility | >20.7 µg/mL (at pH 7.4) | [4] |
| IUPAC Name | 5-aminopyridine-3-carboxylic acid | [4] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is through the amination of a halogenated nicotinic acid precursor, typically 5-bromonicotinic acid.
General Synthesis Workflow
The synthesis process generally involves the nucleophilic substitution of the bromine atom with an amino group, followed by purification.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from 5-bromonicotinic acid.[6][7]
Materials:
-
5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol)
-
Aqueous ammonia (67.32 mL)
-
Copper (II) sulfate pentahydrate (8.41 g)
-
Saturated sodium sulfide (B99878) solution
-
Concentrated hydrochloric acid
-
Autoclave/high-pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
TLC plates and developing chamber
-
Ninhydrin (B49086) solution (for TLC visualization)
Procedure:
-
In a suitable container, mix 5-bromo-3-pyridinecarboxylic acid (25 g), aqueous ammonia (67.32 mL), and copper (II) sulfate pentahydrate (8.41 g).
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Heat the sealed reactor to 120 °C and maintain this temperature for 16 hours, with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC), with ninhydrin as a color developer to visualize the product.
-
After the reaction is complete, cool the dark-colored solution to room temperature.
-
To remove the copper catalyst, wash the reaction mixture with a saturated solution of sodium sulfide. This will precipitate copper sulfide.
-
Filter the mixture to remove the solid copper sulfide.
-
Adjust the pH of the filtrate to between 4 and 5 using concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Cool the acidified mixture to enhance precipitation.
-
Collect the solid product by filtration.
-
Dry the collected solid to obtain this compound. A typical yield for this procedure is around 74%.[6]
Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.[4]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (138.12 g/mol ).[4]
Biological Activity and Signaling Pathways
While this compound is primarily known as a synthetic intermediate, recent research has identified it as a direct agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[3] This receptor is also the target for nicotinic acid (niacin) and is involved in mediating its therapeutic effects, such as reducing lipolysis.[8]
GPR109A Signaling Pathway
The activation of GPR109A by an agonist like this compound initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.
Caption: Activation of the GPR109A receptor by this compound.
The identification of this compound as a GPR109A agonist, with a reported EC₅₀ of 18 µM, opens up avenues for its potential use in developing novel therapeutics targeting this pathway, particularly for metabolic disorders.[3]
Applications in Research and Drug Development
This compound is a valuable compound for researchers and drug development professionals due to its versatile chemical nature and biological activity.
-
Pharmaceutical Intermediate: It serves as a precursor for the synthesis of a wide range of biologically active agents, including potential treatments for neurological disorders, cardiovascular diseases, and cancer.[1]
-
Coordination Polymers: Its structure is suitable for the synthesis of coordination polymers, which have potential applications in gas storage, catalysis, and drug delivery systems.[1]
-
Bioluminescent Reagents: It is used as a component in the development of bioluminescent reagents for biochemical and molecular biology assays.[1]
-
Agrochemicals: Derivatives of aminonicotinic acids are used in the formulation of pesticides and herbicides.[9]
Conclusion
This compound is a historically significant pyridine derivative that continues to be relevant in modern chemical and pharmaceutical research. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an important synthetic building block. The recent discovery of its activity as a GPR109A agonist highlights its potential for direct therapeutic applications, warranting further investigation into its pharmacology and the development of its derivatives as novel drug candidates. This guide provides a foundational resource for professionals working with this versatile compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 24242-19-1 [chemicalbook.com]
- 7. This compound | 24242-19-1 [amp.chemicalbook.com]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
5-Aminonicotinic Acid as a Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a metabolite with emerging significance in biochemical and pharmaceutical research. While its precise metabolic roles are still under investigation, it is understood to be an intermediate in the pyridine (B92270) nucleotide cycle and may serve as a precursor for the synthesis of inactive analogs of vital coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite, including its physicochemical properties, probable metabolic pathways, and potential biological activities. This document also outlines detailed experimental protocols for its analysis and suggests future research directions to fully elucidate its function.
Introduction
This compound is an aminonicotinic acid with the amino group located at the 5th position of the pyridine ring.[1][2] It is recognized as a metabolite and is functionally related to nicotinic acid.[1][2] Its role as a biochemical reagent and a pharmaceutical intermediate underscores the need for a deeper understanding of its metabolic fate and biological effects.[3] This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers in metabolism, microbiology, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing analytical methods and understanding its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-aminopyridine-3-carboxylic acid | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| CAS Number | 24242-19-1 | [1] |
| Appearance | Off-white crystalline solid | [2] |
| Solubility | >20.7 µg/mL in aqueous solution at pH 7.4 | [1] |
Metabolic Pathways
While the complete metabolic pathway of this compound has not been fully elucidated, its structural similarity to nicotinic acid and the known metabolism of its isomer, 6-aminonicotinic acid, provide a strong basis for a hypothetical pathway. It is proposed that this compound enters the pyridine nucleotide cycle, where it is converted into analogs of NAD and NADP.
Proposed Biosynthesis and Incorporation into the Pyridine Nucleotide Cycle
The biosynthesis of this compound itself is not well-documented in the literature. It is likely a product of bacterial metabolism or can be synthesized for experimental purposes.[4] Once present in a biological system, it is hypothesized to be metabolized by the enzymes of the Preiss-Handler pathway, which normally utilizes nicotinic acid.
The proposed metabolic conversion is as follows:
-
Conversion to this compound Mononucleotide (5-ANAMN): this compound is likely a substrate for nicotinic acid phosphoribosyltransferase (NAPRT), which catalyzes the reaction with phosphoribosyl pyrophosphate (PRPP) to form this compound mononucleotide (5-ANAMN).
-
Conversion to this compound Adenine Dinucleotide (5-ANAAD): 5-ANAMN is then likely adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form this compound adenine dinucleotide (5-ANAAD).
-
Conversion to 5-Aminonicotinamide Adenine Dinucleotide (5-ANAD): Finally, the carboxyl group of the nicotinic acid moiety in 5-ANAAD is amidated by NAD synthetase (NADS) to yield 5-aminonicotinamide adenine dinucleotide (5-ANAD), an analog of NAD.
This proposed pathway is depicted in the following diagram:
Caption: Proposed metabolic pathway of this compound.
Degradation
The degradation pathway of this compound is currently unknown. Research on the degradation of the structurally similar compound 5-aminosalicylic acid suggests that oxidation may be a primary route of decomposition, rather than decarboxylation.[1] Further studies are required to determine the specific enzymes and intermediates involved in the catabolism of this compound.
Biological Activity and Potential Roles
The metabolism of this compound to form 5-ANAD is of significant biological interest. It is hypothesized that 5-ANAD acts as a competitive inhibitor of NAD-dependent enzymes. This is based on studies of 6-aminonicotinamide (B1662401) and 6-aminonicotinic acid, which are metabolized to 6-aminonicotinamide adenine dinucleotide (6-ANAD), an inhibitor of various dehydrogenases.[5] By replacing NAD, 5-ANAD could disrupt cellular redox reactions and energy metabolism, potentially leading to bacteriostatic or other pharmacological effects.
Derivatives of this compound have also been investigated as potential inhibitors of α-amylase and α-glucosidase, suggesting a possible role in the management of carbohydrate metabolism.
Quantitative Data
Currently, there is a notable lack of quantitative data in the scientific literature regarding the concentration of this compound in biological tissues or fluids, as well as the kinetic parameters of the enzymes involved in its metabolism. The following table highlights the areas where further research is critically needed.
Table 2: Gaps in Quantitative Data for this compound
| Data Type | Status | Research Need |
| Concentration in Tissues/Fluids | Not Reported | Development and application of sensitive analytical methods (e.g., LC-MS/MS) to quantify endogenous or administered this compound in various biological matrices. |
| Enzyme Kinetics (Km, Vmax) | Not Reported | In vitro characterization of enzymes like NAPRT, NMNAT, and NADS with this compound and its metabolites as substrates to determine their kinetic parameters. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound as a metabolite. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the development of a sensitive and specific method for quantifying this compound in complex biological matrices like bacterial lysates or culture media.
Caption: Workflow for LC-MS/MS quantification.
Methodology:
-
Sample Preparation:
-
For bacterial pellets: Lyse cells using sonication or bead beating in a suitable buffer.
-
For culture supernatant or other liquid samples: Centrifuge to remove debris.
-
To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to ensure good separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (M+H)+ for this compound and optimize fragmentation to select a specific product ion for quantification and another for qualification.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Enzyme Assay for NAPRT Activity with this compound
This protocol describes a method to determine if nicotinic acid phosphoribosyltransferase (NAPRT) can utilize this compound as a substrate.
References
- 1. Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of the reduced nicotinamide adenine dinucleotide salvage pathway in artificial cells and its application in amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 6-aminonicotinic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical Investigation of 5-Aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for conducting theoretical and computational studies on 5-Aminonicotinic acid, a significant pyridine (B92270) derivative utilized as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals.[1] While extensive dedicated theoretical research on this compound is not yet prevalent in published literature, this document outlines the established computational methodologies and experimental protocols necessary for a thorough investigation. By leveraging data from closely related analogs, such as nicotinic acid and other aminonicotinic acid isomers, this guide offers a robust roadmap for researchers aiming to explore the molecular properties, reactivity, and potential biological activity of this compound through in silico methods.
Molecular Structure and Properties
This compound (5-ANA), with the chemical formula C₆H₆N₂O₂, is an aromatic compound containing both a basic amino group and an acidic carboxylic acid group attached to a pyridine ring.[1][2] This dual functionality imparts unique chemical reactivity, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆N₂O₂ | [2] |
| Molecular Weight | 138.12 g/mol | [2] |
| CAS Number | 24242-19-1 | [2] |
| Appearance | Off-white to light yellow crystalline powder | [3] |
| IUPAC Name | 5-aminopyridine-3-carboxylic acid |[2] |
Theoretical Studies: A Methodological Overview
A comprehensive theoretical investigation of this compound involves a multi-faceted approach, primarily centered around Density Functional Theory (DFT) calculations. These studies are crucial for understanding the molecule's electronic structure, reactivity, and spectroscopic properties.
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can provide valuable insights into its geometry, stability, and reactivity.
2.1.1. Geometry Optimization The first step in any DFT study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4][5] The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.
Table 2: Theoretical Optimized Geometrical Parameters of Nicotinic Acid (as an analog for this compound) (Note: Data for nicotinic acid is presented here as a reference for the expected values for this compound.)
| Parameter | Bond Length (Å) / Angle (°) | Method | Reference |
| Bond Lengths | B3LYP/6-311++G(d,p) | [6] | |
| N1-C2 | 1.336 | ||
| C2-C3 | 1.395 | ||
| C3-C4 | 1.393 | ||
| C4-C5 | 1.391 | ||
| C5-C6 | 1.389 | ||
| C6-N1 | 1.338 | ||
| C3-C7 | 1.498 | ||
| C7-O8 | 1.213 | ||
| C7-O9 | 1.359 | ||
| O9-H10 | 0.971 | ||
| Bond Angles | |||
| C6-N1-C2 | 117.8 | ||
| N1-C2-C3 | 123.4 | ||
| C2-C3-C4 | 118.0 | ||
| C3-C4-C5 | 119.1 | ||
| C4-C5-C6 | 118.6 | ||
| C5-C6-N1 | 123.1 | ||
| N1-C2-H11 | 116.1 | ||
| C4-C3-C7 | 121.2 | ||
| C3-C7-O8 | 125.1 | ||
| C3-C7-O9 | 111.9 | ||
| C7-O9-H10 | 105.8 |
2.1.2. Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation. The calculated vibrational modes can be assigned to specific molecular motions (e.g., C-H stretch, C=O stretch).
Table 3: Selected Calculated Vibrational Frequencies for Nicotinic Acid (as an analog for this compound) (Note: Data for nicotinic acid is presented here as a reference for the expected values for this compound.)
| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Reference |
| ν(O-H) | 3713 | 3434 | O-H stretching | [6] |
| ν(C-H) | 3128-3080 | - | C-H stretching | [6] |
| ν(C=O) | 1785 | 1712 | C=O stretching | [6] |
| Ring Skel. | 1622 | 1615 | Pyridine ring skeletal vibration | [6] |
| δ(O-H) | 1335 | 1320 | O-H in-plane bend | [6] |
2.1.3. Frontier Molecular Orbital (HOMO-LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Table 4: Calculated Electronic Properties of Nicotinic Acid Analogs (Note: This table presents hypothetical data for this compound based on typical values for similar molecules.)
| Parameter | Value (eV) | Method |
| E_HOMO | -6.5 | B3LYP/6-311++G(d,p) |
| E_LUMO | -1.8 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (ΔE) | 4.7 | B3LYP/6-311++G(d,p) |
| Ionization Potential (I) | 6.5 | - |
| Electron Affinity (A) | 1.8 | - |
| Chemical Hardness (η) | 2.35 | (I-A)/2 |
| Chemical Softness (S) | 0.21 | 1/(2η) |
| Electronegativity (χ) | 4.15 | (I+A)/2 |
| Electrophilicity Index (ω) | 3.67 | χ²/(2η) |
2.1.4. Molecular Electrostatic Potential (MEP) Analysis The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack.
2.1.5. Natural Bond Orbital (NBO) Analysis NBO analysis provides information about the charge distribution within the molecule, hybridization of atoms, and the nature of bonding and antibonding orbitals. It is a powerful tool for understanding delocalization and hyperconjugative interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, it is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein (receptor).
Table 5: Hypothetical Molecular Docking Results for this compound (Note: This table presents a hypothetical scenario for illustrative purposes.)
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase (XXXX) | -7.8 | ARG 123, LYS 45 | Hydrogen Bond |
| PHE 210 | Pi-Pi Stacking | ||
| VAL 50 | Hydrophobic | ||
| Hypothetical Receptor (YYYY) | -6.5 | ASP 88 | Salt Bridge |
| SER 90, GLN 150 | Hydrogen Bond |
Experimental Protocols
Theoretical studies are most powerful when validated by experimental data. The following section outlines key experimental protocols relevant to the study of this compound.
A common method for the synthesis of this compound is from 5-bromonicotinic acid.[7][8]
Protocol:
-
A mixture of 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol) and copper sulfate (B86663) pentahydrate (e.g., 4.98 g, 20 mmol) in an aqueous ammonia (B1221849) solution (e.g., 40 mL) is prepared.
-
The mixture is stirred in a high-pressure reactor at 170-180°C for approximately 19 hours.
-
After cooling, the dark-colored solution is treated with a sodium sulfide (B99878) solution to precipitate and remove copper ions.
-
The mixture is filtered, and the filtrate is adjusted to a pH of 4-5 with a suitable acid (e.g., HCl).
-
The solution is then concentrated to precipitate the product, this compound.
-
The product is collected by filtration and dried.
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol:
-
A small amount of the synthesized this compound is mixed with potassium bromide (KBr).
-
The mixture is pressed into a thin pellet.
-
The pellet is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
Protocol:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The solution is placed in an NMR tube.
-
The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Protocol:
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software (e.g., using the results from the DFT geometry optimization).
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of this compound in the active site of the target protein. The search space is defined by a grid box encompassing the active site.
-
Analysis of Results: The results are analyzed to identify the best binding pose based on the binding energy (or scoring function). The interactions between this compound and the amino acid residues of the protein are visualized and analyzed.
Conclusion
This guide provides a comprehensive overview of the theoretical and experimental approaches required for a thorough investigation of this compound. By combining DFT calculations for detailed molecular property analysis with molecular docking for predicting biological interactions, and validating these findings with experimental synthesis and characterization, researchers can gain significant insights into the potential of this compound in drug development and other applications. The methodologies and illustrative data presented herein serve as a foundational resource for initiating and conducting advanced research on this important molecule.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminonicotinic acid | 5345-47-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. This compound | 24242-19-1 [chemicalbook.com]
- 8. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]
5-Aminonicotinic Acid and its Functional Relation to Nicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-aminonicotinic acid and its functional relationship to nicotinic acid (Niacin, Vitamin B3). While both molecules share a core pyridine-3-carboxylic acid structure, the addition of an amino group at the 5-position of the pyridine (B92270) ring in this compound suggests potential modulation of its biological activity. This document details their chemical properties, known biological roles, and relevant signaling pathways, with a particular focus on the GPR109A receptor, a key target for nicotinic acid's therapeutic effects. Detailed experimental protocols for the synthesis of this compound and for assays relevant to the study of these compounds are provided to facilitate further research. It is important to note that while the functional relationship is established, specific quantitative data on the direct comparative biological activities, particularly receptor binding affinities and in vivo pharmacokinetics of this compound, are not extensively available in current literature.
Introduction
Nicotinic acid is a well-established essential nutrient and a therapeutic agent used for treating dyslipidemia.[1] Its primary mechanism of action for its lipid-lowering effects is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] this compound is a derivative of nicotinic acid and is recognized as being functionally related.[3] This relationship implies that this compound may share some of the biological activities of nicotinic acid, potentially acting as a modulator of the same signaling pathways. Understanding the nuances of this relationship is crucial for the development of novel therapeutics with potentially improved efficacy or side-effect profiles.
Chemical and Physical Properties
A comparative summary of the key chemical and physical properties of this compound and nicotinic acid is presented in Table 1.
| Property | This compound | Nicotinic Acid |
| IUPAC Name | 5-aminopyridine-3-carboxylic acid[3] | Pyridine-3-carboxylic acid |
| Synonyms | 5-ANA, 5-aminopyridine-3-carboxylic acid[4] | Niacin, Vitamin B3 |
| CAS Number | 24242-19-1[3] | 59-67-6 |
| Molecular Formula | C₆H₆N₂O₂[3] | C₆H₅NO₂ |
| Molecular Weight | 138.12 g/mol [3] | 123.11 g/mol |
| Appearance | Off-white to golden-brown crystalline powder[4] | White crystalline powder |
| Melting Point | 293 °C[5] | 237 °C |
| Solubility | >20.7 µg/mL in water at pH 7.4[3] | Soluble in water |
| pKa | 2.36 (predicted)[5] | 4.85 |
Synthesis of this compound
This compound can be synthesized from 5-bromonicotinic acid. The following is a general experimental protocol.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromonicotinic acid
-
Aqueous ammonia
-
Copper (II) sulfate (B86663) pentahydrate
-
Concentrated hydrochloric acid
-
Saturated sodium sulfide (B99878) solution
-
Autoclave
-
Thin-layer chromatography (TLC) plates
-
Ninhydrin (B49086) solution (for TLC visualization)
Procedure:
-
In a suitable reaction vessel, combine 5-bromonicotinic acid, aqueous ammonia, and a catalytic amount of copper (II) sulfate pentahydrate.
-
Transfer the reaction mixture to an autoclave and heat to 120°C for 16 hours.
-
Monitor the progress of the reaction by TLC, using an appropriate eluent system. Visualize the spots by staining with a ninhydrin solution, which will react with the amino group of the product.
-
Upon completion of the reaction, cool the mixture and transfer it to a beaker.
-
To remove the copper catalyst, wash the reaction mixture with a saturated solution of sodium sulfide. This will precipitate copper sulfide, which can be removed by filtration.
-
Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. This will protonate the amino group and deprotonate the carboxylic acid, leading to the precipitation of the zwitterionic this compound.
-
Cool the acidified mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to obtain this compound.
Workflow Diagram:
Synthesis workflow for this compound.
Functional Relationship and Signaling Pathways
Nicotinic acid's primary biological functions are mediated through its role as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), and through its action as a signaling molecule, primarily via the GPR109A receptor.[2]
The GPR109A Signaling Pathway
GPR109A is a Gαi-coupled receptor highly expressed in adipocytes and immune cells.[2] Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] In adipocytes, this leads to the inhibition of hormone-sensitive lipase, reducing the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has anti-inflammatory effects.[2]
Given that this compound is functionally related to nicotinic acid, it is plausible that it also interacts with GPR109A. However, quantitative data on its binding affinity (Ki or IC50) and efficacy (EC50) are currently lacking in the public domain.
Signaling Pathway Diagram:
Simplified GPR109A signaling pathway.
De Novo NAD+ Synthesis (Kynurenine Pathway)
Nicotinic acid is a key intermediate in the de novo synthesis of NAD+ from the amino acid tryptophan via the kynurenine (B1673888) pathway. This pathway is crucial for maintaining cellular NAD+ levels, which are essential for numerous metabolic reactions. The potential role of this compound in this pathway has not been elucidated.
Comparative Biological Data (Hypothetical)
While direct comparative data is limited, Table 2 provides a template for summarizing key biological parameters that should be determined experimentally to fully characterize the functional relationship between this compound and nicotinic acid.
| Parameter | This compound | Nicotinic Acid | Reference |
| GPR109A Binding Affinity (Ki) | Data not available | ~1 µM | [7] |
| GPR109A Functional Activity (EC50 for cAMP inhibition) | Data not available | ~0.1-1 µM | [6] |
| Oral Bioavailability | Data not available | Variable, ~60-76% | [8] |
| Plasma Half-life (t½) | Data not available | ~1 hour | [9] |
Experimental Protocols for Comparative Analysis
To elucidate the direct functional relationship, the following experimental protocols are recommended.
GPR109A Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the GPR109A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
[³H]-Nicotinic acid (Radioligand)
-
Unlabeled nicotinic acid (for determining non-specific binding and as a positive control)
-
This compound (Test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine
-
96-well plates
-
Cell harvester and scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GPR109A cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add membrane preparation, [³H]-nicotinic acid (at a concentration close to its Kd), and binding buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-nicotinic acid, and a high concentration of unlabeled nicotinic acid (e.g., 100 µM).
-
Competition: Add membrane preparation, [³H]-nicotinic acid, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Workflow for GPR109A radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of this compound to activate GPR109A and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Nicotinic acid (Positive control)
-
This compound (Test compound)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and plates
Procedure:
-
Seed GPR109A-expressing cells in a 96-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound or nicotinic acid for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.
-
In Vitro Permeability Assay (Caco-2)
This assay assesses the potential for oral absorption of this compound by measuring its permeability across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
LC-MS/MS for quantification
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral permeability assay, add this compound to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Conclusion
This compound is a structurally close analog of nicotinic acid with a confirmed functional relationship. While it is likely to interact with the GPR109A receptor and potentially modulate similar signaling pathways, a significant gap exists in the literature regarding its specific biological activity and pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies to elucidate the precise nature of this relationship. Such research is essential for evaluating the therapeutic potential of this compound and its derivatives as novel agents for treating metabolic and inflammatory diseases.
References
- 1. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Aminonicotinic acid from 5-bromonicotinic acid
Application Notes: Synthesis of 5-Aminonicotinic Acid
Introduction
This compound is a valuable pyridine (B92270) derivative widely utilized as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals and other biologically active agents.[1][2] Its structure, containing both a basic amino group and an acidic carboxylic acid group, makes it a versatile building block for creating coordination polymers and novel drug candidates.[2][3] This document provides a detailed protocol for the synthesis of this compound from 5-bromonicotinic acid via a copper-catalyzed amination reaction. An overview of alternative synthetic strategies is also discussed.
Synthetic Approaches
The conversion of 5-bromonicotinic acid to this compound is a nucleophilic aromatic substitution. Due to the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, direct substitution is challenging and typically requires catalytic activation.
-
Copper-Catalyzed Amination: This is a robust and commonly employed method. It involves heating the aryl halide with an amine source (in this case, aqueous ammonia) in the presence of a copper catalyst, such as copper sulfate (B86663).[1][3] This method is advantageous due to its relatively straightforward procedure and good yields. The protocol detailed below is based on this approach.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds.[4] The reaction of 5-bromonicotinic acid with an ammonia (B1221849) equivalent can be achieved using a palladium catalyst and a suitable phosphine (B1218219) ligand. While highly effective, this method may require more specialized and sensitive reagents compared to the copper-catalyzed approach.[4][5]
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
This protocol details the synthesis of this compound from 5-bromonicotinic acid using a copper sulfate catalyst in an autoclave.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 5-Bromonicotinic Acid | C₆H₄BrNO₂ | 202.01 | 25.0 g | 0.124 |
| Copper (II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 8.41 g | 0.034 |
| Aqueous Ammonia | NH₃ | 17.03 | 67.32 mL | - |
| Saturated Sodium Sulfide (B99878) Solution | Na₂S | 78.04 | As needed | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment
-
High-pressure autoclave
-
Magnetic stirrer hotplate and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filtration flask
-
pH meter or pH paper
-
Oven for drying
Procedure
-
Reaction Setup: In a suitable beaker, combine 5-bromonicotinic acid (25 g, 0.124 mol) with aqueous ammonia (67.32 mL).[1][3]
-
Catalyst Addition: To the mixture, add copper (II) sulfate pentahydrate (8.41 g).[1][3]
-
Autoclave Reaction: Transfer the reaction mixture to a high-pressure autoclave. Seal the vessel and heat the mixture to 120 °C with stirring for 16 hours.[1][3]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using ninhydrin (B49086) for visualization.[1][3]
-
Workup - Copper Removal: After cooling the reactor to room temperature, transfer the dark-colored solution to a beaker. Wash the reaction mixture with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.[1][3]
-
Filtration: Filter the mixture to remove the precipitated copper sulfide.
-
Product Precipitation: Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid.[1][3] The addition of acid will cause the product to precipitate out of the solution.
-
Isolation and Drying: Cool the acidified mixture to enhance precipitation. Collect the solid product by filtration, wash with cold deionized water, and dry in an oven.[1]
-
Results: This procedure typically yields approximately 12.9 g (74%) of this compound as an off-white solid.[1][3]
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Operating a high-pressure autoclave requires specialized training. Ensure all safety protocols for the specific equipment are followed.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
Visualized Schematics
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the amination of 5-bromonicotinic acid.
References
High-Yield Synthesis of 5-Aminonicotinic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5-aminonicotinic acid, a key intermediate in the development of novel therapeutics. The following methods have been compiled and presented to offer researchers, scientists, and drug development professionals a comprehensive guide to efficient and scalable production.
Introduction
This compound is a bifunctional molecule incorporating both a carboxylic acid and an amino group on a pyridine (B92270) ring. This structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapies. The demand for high-purity this compound necessitates the use of optimized, high-yield synthetic routes. This document outlines two primary methods for its synthesis: the copper-catalyzed amination of 5-bromonicotinic acid and the reduction of 5-nitronicotinic acid.
Comparative Analysis of Synthesis Methods
A summary of the key quantitative data for the two primary synthesis routes is presented in the table below for easy comparison.
| Parameter | Method 1: Amination of 5-Bromonicotinic Acid | Method 2: Reduction of 5-Nitronicotinic Acid |
| Starting Material | 5-Bromonicotinic acid | 5-Nitronicotinic acid |
| Key Reagents | Aqueous ammonia (B1221849), Copper (II) sulfate (B86663) pentahydrate | Various reducing agents (e.g., Sn/HCl, Fe/HCl, Catalytic Hydrogenation with Pd/C) |
| Reported Yield | 74%[1] | High (Specific yield for this substrate not detailed in the literature, but generally high for this type of reaction) |
| Reaction Conditions | High temperature (120-180°C), High pressure (autoclave)[1] | Generally milder conditions (e.g., reflux or room temperature) |
| Key Advantages | Well-documented procedure with a specific reported yield. | Utilizes common and effective reduction methods. Avoids the use of a high-pressure reactor. |
| Key Disadvantages | Requires a high-pressure reactor. | A specific, optimized protocol for this substrate with a reported yield is not readily available in the surveyed literature. |
Method 1: Copper-Catalyzed Amination of 5-Bromonicotinic Acid
This method provides a reliable and high-yielding route to this compound from the readily available 5-bromonicotinic acid.
Synthesis of 5-Bromonicotinic Acid Precursor
The necessary starting material, 5-bromonicotinic acid, can be synthesized in high yield from nicotinic acid.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, combine nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and iron powder (1 g).
-
Bromination: Heat the mixture to 70°C with stirring. Over a period of 2 hours, carefully add bromine (40 ml, 0.78 mol).
-
Reflux: After the addition of bromine is complete, heat the mixture to reflux and maintain for 6 hours.
-
Work-up: After reflux, distill off the excess bromine and thionyl chloride under reduced pressure. Cool the residue to 0°C.
-
Precipitation: In a separate vessel, cool a 4N sodium hydroxide (B78521) solution. Slowly add the cooled residue to the sodium hydroxide solution until the pH of the mixture reaches 3. A precipitate of 5-bromonicotinic acid will form.
-
Isolation and Purification: Isolate the solid product by suction filtration. Wash the precipitate with 100 ml of ice water. The crude product can be further purified by recrystallization from isopropyl alcohol to yield 5-bromonicotinic acid (yield: 93%).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a high-pressure reactor (autoclave), combine 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol), aqueous ammonia (67.32 mL), and copper sulfate pentahydrate (8.41 g).[1]
-
Reaction: Heat the sealed reactor to 120°C and maintain this temperature for 16 hours with stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using ninhydrin (B49086) for visualization.[1]
-
Work-up: After the reaction is complete, cool the reactor to room temperature. The dark-colored solution is then washed with a saturated sodium sulfide (B99878) solution to precipitate and remove copper ions.[1]
-
Isolation: Filter the mixture to remove the solid copper sulfide. Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid.[1]
-
Purification: Cool the acidified solution to induce precipitation of the solid product. Collect the solid by filtration and dry to obtain this compound (12.9 g, 74% yield).[1]
Caption: Workflow for the synthesis of this compound via amination.
Method 2: Reduction of 5-Nitronicotinic Acid
The reduction of a nitro group to an amine is a fundamental and high-yielding transformation in organic synthesis. While a specific, detailed protocol for the reduction of 5-nitronicotinic acid was not found in the surveyed literature, this section provides a generalized protocol based on well-established methods for analogous substrates. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, iron powder in acidic media, or catalytic hydrogenation.
General Experimental Protocol: Reduction of 5-Nitronicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve 5-nitronicotinic acid in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).
-
Addition of Reducing Agent:
-
For SnCl₂/HCl: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the solution of the nitro compound.
-
For Fe/HCl: Add iron powder to the solution, followed by the slow addition of concentrated hydrochloric acid.
-
For Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) or Raney Nickel to the solution.
-
-
Reaction:
-
For SnCl₂/HCl and Fe/HCl: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
For Catalytic Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature or with gentle heating until the reaction is complete.
-
-
Work-up:
-
For SnCl₂/HCl and Fe/HCl: Cool the reaction mixture and filter to remove any solids. Carefully neutralize the filtrate with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
-
Isolation and Purification: Collect the precipitated product by filtration. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).
Caption: Generalized workflow for the synthesis of this compound via reduction.
Conclusion
Both the copper-catalyzed amination of 5-bromonicotinic acid and the reduction of 5-nitronicotinic acid represent viable and high-yielding methods for the synthesis of this compound. The choice of method will depend on the available equipment (e.g., high-pressure reactor) and the desired scale of the synthesis. The protocols and data presented herein provide a solid foundation for researchers to produce this important building block for drug discovery and development.
References
5-Aminonicotinic Acid: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science
Introduction
5-Aminonicotinic acid, a pyridine (B92270) derivative incorporating both an amino and a carboxylic acid functional group, has emerged as a pivotal building block in the field of organic synthesis.[1][2] Its unique electronic and structural features make it an attractive starting material for the synthesis of a diverse array of compounds with significant applications in medicinal chemistry, materials science, and biochemical research. The presence of two distinct reactive sites—the carboxylic acid and the amino group—allows for selective functionalization, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various key derivatives, highlighting its role in the development of bioactive molecules and functional materials.
Applications in Organic Synthesis
This compound serves as a versatile precursor for a range of chemical transformations, including esterification, amidation, and cross-coupling reactions. These reactions leverage the inherent reactivity of its functional groups to introduce diverse substituents, thereby modulating the physicochemical and biological properties of the resulting molecules. Its derivatives have been explored for a multitude of applications, from potent enzyme inhibitors to novel coordination polymers and bioluminescent reagents.[2][3]
Synthesis of Bioactive Molecules
A primary application of this compound lies in the synthesis of biologically active compounds. The pyridine core is a common motif in many pharmaceuticals, and the strategic placement of the amino and carboxylic acid groups on this scaffold provides a valuable platform for drug design.
Enzyme Inhibitors: Derivatives of this compound have shown promise as inhibitors of various enzymes. For instance, amide and thiourea (B124793) derivatives have been investigated as potential inhibitors of α-amylase and α-glucosidase, enzymes implicated in carbohydrate metabolism and type 2 diabetes.[4] Furthermore, the broader nicotinic acid scaffold is a key component in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which are crucial in cancer therapy for their anti-angiogenic properties.[5][6][7][8][9]
Antimicrobial Agents: The nicotinic acid moiety has been incorporated into numerous compounds exhibiting antimicrobial activity against a variety of pathogens, including resistant strains.[10][11] Derivatives of this compound can be synthesized to explore new chemical space in the search for novel antibiotics and antifungals.
Development of Functional Materials
Beyond its role in medicinal chemistry, this compound is utilized in the synthesis of functional materials.
Coordination Polymers: The ability of this compound to chelate metal ions through its nitrogen and oxygen atoms makes it a suitable ligand for the construction of coordination polymers.[2][3] These materials have potential applications in areas such as gas storage, catalysis, and sensing.
Bioluminescent Reagents: The pyridine scaffold is also found in various bioluminescent molecules. This compound can serve as a starting material for the synthesis of novel bioluminescent reagents for use in biochemical assays and imaging.[2][3]
Quantitative Data Presentation
The following tables summarize the biological activities of various derivatives synthesized from this compound and related structures.
Table 1: Enzyme Inhibitory Activity of this compound Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Thiourea Derivatives | α-Amylase | 12.17 - 37.33 | [4] |
| Thiourea Derivatives | α-Glucosidase | 12.01 - 38.01 | [4] |
| Pyridine-based Hybrids | VEGFR-2 | 3.6 | [6] |
| Nicotinamide-based Congeners | VEGFR-2 | 0.06083 | [5] |
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Oxindole Derivatives | Mycobacterium tuberculosis H37Rv | 0.78 | [10] |
| Dipeptide Derivatives | Candida albicans | - (28 mm inhibition zone) | [11] |
| Dipeptide Derivatives | Aspergillus niger | Moderate Inhibition | [11] |
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below.
Protocol 1: Synthesis of 5-Aminonicotinamide (Amide Formation)
This protocol describes a general procedure for the synthesis of an amide from this compound using a common coupling agent.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aminonicotinamide derivative.
Protocol 2: Synthesis of Methyl 5-Aminonicotinate (Esterification)
This protocol details the Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of starting material).
-
Heat the reaction mixture at reflux for 8-12 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of Na₂CO₃ until the pH is approximately 7-8.
-
Extract the aqueous layer with chloroform (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl 5-aminonicotinate.
Visualizations
Experimental Workflow for Derivatization of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]
- 3. This compound | 24242-19-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 5-Aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. Their tunable structures and functionalities have led to a wide range of applications in gas storage, catalysis, sensing, and biomedicine. 5-Aminonicotinic acid is a versatile bifunctional ligand possessing both a carboxylic acid group and an amino group, making it an excellent candidate for the construction of novel coordination polymers with potentially interesting properties and applications. This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers using this compound.
Synthesis of Coordination Polymers with this compound
The synthesis of coordination polymers using this compound typically involves the reaction of a metal salt with the ligand under hydrothermal or solvothermal conditions. The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can influence the final structure and properties of the resulting coordination polymer.
A notable example involves the synthesis of two Pb(II)-based coordination polymers, {[Pb(5-ANA)(NO3)]}n (CP1) and {[Pb(5-HNA)(NO3)]}n (CP2), where 5-ANA is 5-aminonicotinate and 5-HNA is 5-hydroxynicotinate (formed in situ from 5-aminonicotinate). These were synthesized via a hydrothermal method and have shown promising applications in catalysis and luminescence.
General Synthetic Approach
The general principle for the synthesis of coordination polymers with this compound involves the dissolution of the metal salt and the ligand in a suitable solvent system, which is then sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature for a period of time. Upon cooling, crystals of the coordination polymer are formed.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Pb(II)-Based Coordination Polymer
This protocol is adapted from the synthesis of {[Pb(5-ANA)(NO3)]}n.
Materials:
-
This compound (0.0138 g, 0.1 mmol)
-
Lead(II) nitrate (B79036) (0.0331 g, 0.1 mmol)
-
Deionized water (5 mL)
-
Methanol (5 mL)
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
In a 20 mL beaker, dissolve this compound and lead(II) nitrate in a mixture of 5 mL of deionized water and 5 mL of methanol.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 160 °C in an oven for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting colorless block-shaped crystals by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the crystals in air at room temperature.
Characterization of Coordination Polymers
The synthesized coordination polymers should be characterized using various analytical techniques to determine their structure, purity, and properties.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the coordination polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present and confirm the coordination of the ligand to the metal center.
-
Luminescence Spectroscopy: To investigate the photoluminescent properties of the material.
Data Presentation
Table 1: Crystallographic Data for a Pb(II)-5-Aminonicotinate Coordination Polymer
| Parameter | {[Pb(5-ANA)(NO3)]}n |
| Empirical Formula | C6H5N2O5Pb |
| Formula Weight | 408.31 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 7.123(4) |
| b (Å) | 14.567(8) |
| c (Å) | 7.456(4) |
| α (°) | 90 |
| β (°) | 98.12(3) |
| γ (°) | 90 |
| Volume (ų) | 765.1(7) |
| Z | 4 |
| Density (calculated, g/cm³) | 3.548 |
| F(000) | 728 |
| Goodness-of-fit on F² | 1.059 |
| Final R indices [I>2σ(I)] | R1 = 0.0485, wR2 = 0.1157 |
| R indices (all data) | R1 = 0.0568, wR2 = 0.1209 |
Applications
Coordination polymers based on this compound have shown potential in various applications, including catalysis and chemical sensing. The presence of both a Lewis basic amino group and a coordinating carboxylate group on the ligand can impart unique functionalities to the resulting materials.
Catalysis
The Pb(II)-based coordination polymer, {[Pb(5-ANA)(NO3)]}n, has demonstrated catalytic activity in the Knoevenagel condensation reaction. The reaction of benzaldehyde (B42025) with malononitrile (B47326) in the presence of this coordination polymer as a catalyst resulted in a high yield of the desired product.
Luminescent Sensing
The same Pb(II) coordination polymer exhibits luminescent properties, which can be utilized for chemical sensing. The fluorescence of the polymer can be quenched or enhanced in the presence of specific analytes, allowing for their detection. For instance, it has been shown to be a potential luminescent sensor for certain small molecules.
Drug Delivery
While specific studies on the use of this compound-based coordination polymers for drug delivery are still emerging, the inherent properties of coordination polymers make them promising candidates for such applications. Their porous nature can allow for the encapsulation of drug molecules, and the biodegradability of certain coordination polymers can enable controlled drug release. The amino functionality of the this compound ligand could also be utilized for further functionalization to enhance drug loading and targeting.
Conclusion
This compound serves as a valuable and versatile ligand for the synthesis of functional coordination polymers. The straightforward synthetic protocols, combined with the potential for diverse applications in catalysis, sensing, and biomedicine, make this an exciting area for further research and development. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the potential of this compound-based coordination polymers in their respective fields.
Application Notes and Protocols: 5-Aminonicotinic Acid in the Development of Bioluminescent Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced bioluminescent reagents is crucial for enhancing the sensitivity and applicability of reporter gene assays, in vivo imaging, and high-throughput screening. Modifications of the classic D-luciferin (B1670815) substrate have led to the creation of novel analogues with superior properties, such as increased brightness, enhanced stability, and red-shifted light emission for improved tissue penetration. 5-Aminonicotinic acid serves as a key building block in the synthesis of a class of these next-generation probes: the aminoluciferins. These analogues extend the utility of firefly luciferase-based systems, enabling more sensitive and deeper in vivo imaging. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound-derived bioluminescent reagents.
I. Application Notes
Enhanced In Vivo Imaging with Red-Shifted Aminoluciferins
Standard firefly luciferase emits yellow-green light (around 560 nm) which is readily absorbed by biological tissues, limiting the depth of in vivo imaging. Aminoluciferin (B605428) analogues, synthesized using precursors like this compound, exhibit significant red-shifts in their emission spectra, with wavelengths extending into the near-infrared (NIR) range (>600 nm).[1][2] This longer wavelength light is less scattered and absorbed by tissues, allowing for the detection of bioluminescent signals from deeper within the organism. For example, certain cyclic alkylaminoluciferins have demonstrated the ability to radiate 20-fold more bioluminescent light than D-luciferin at the same concentration in animal models, enabling high-resolution imaging of deep tissues such as the brain and lungs.
Improved Sensitivity and Pharmacokinetics in Cell-Based Assays
Beyond their advantages in vivo, aminoluciferin derivatives can offer improved performance in cell-based assays. Modifications to the luciferin (B1168401) core can alter substrate affinity for luciferase and improve cell permeability. Some aminoluciferins have shown higher photon flux in live cells compared to D-luciferin, particularly at lower concentrations.[1] Furthermore, conjugation of aminoluciferin with molecules like glycine (B1666218) can extend its in vivo circulation time, which is beneficial for longitudinal studies.[3][4]
Applications in High-Throughput Screening (HTS)
The enhanced brightness and stable signal of certain aminoluciferin-luciferase pairs make them well-suited for high-throughput screening applications in drug discovery. Red-shifted emission profiles are particularly advantageous as they minimize interference from autofluorescence of library compounds and cellular components.[5] This leads to a higher signal-to-noise ratio and more reliable hit identification.
Bioluminescence Resonance Energy Transfer (BRET) Assays
Aminoluciferins can serve as efficient energy donors in Bioluminescence Resonance Energy Transfer (BRET) assays. BRET is a powerful technique for studying protein-protein interactions in real-time within living cells.[6][7] The red-shifted emission of aminoluciferins can be paired with suitable fluorescent acceptor proteins, offering a broader spectral window for BRET studies and reducing background interference.
II. Quantitative Data
The following table summarizes the bioluminescent properties of various aminoluciferin analogues compared to the native D-luciferin.
| Luciferin Analogue | Peak Emission Wavelength (nm) | Relative Quantum Yield | Key Features & Applications |
| D-Luciferin | ~560 | 1.00 | Standard for most bioluminescence assays. |
| 6'-Aminoluciferin | 594 - 620 | Variable | Red-shifted emission, suitable for in vivo imaging. |
| CycLuc2 | Not specified | Higher than D-luciferin in live cells | High signal in live cells, good for cell-based assays.[1] |
| CycLuc6 | 636 | Not specified | Strongly red-shifted, exceeds emission of many mutant luciferases.[1] |
| CycLuc10 | 642 | Not specified | One of the most red-shifted aminoluciferins reported.[1] |
| Glycine-D-aminoluciferin | Not specified | Not specified | Longer in vivo circulation time.[3][4] |
| Compound 2b (methyl-substituted) | >600 | 0.52 (with Fluc) | High quantum yield, potential for bright in vivo signals.[2] |
III. Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from 5-bromonicotinic acid is as follows:
-
Combine 5-bromo-3-pyridinecarboxylic acid with ammonia (B1221849) and copper sulfate (B86663) pentahydrate.
-
Heat the reaction mixture in an autoclave at 120°C for 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with ninhydrin (B49086) for visualization.
-
After the reaction is complete, wash the mixture with a saturated sodium sulfide (B99878) solution to remove copper ions.
-
Adjust the pH to 4-5 with concentrated hydrochloric acid to precipitate the product.
-
Cool the mixture and collect the solid product by filtration.
-
Dry the solid to obtain this compound.
General Synthesis of an Aminoluciferin Analogue
The synthesis of aminoluciferins generally involves the condensation of a benzothiazole (B30560) derivative with D-cysteine. While a specific protocol starting from this compound is not detailed in the provided search results, a general conceptual workflow can be outlined based on the synthesis of other aminopyridine-derived compounds. The synthesis would conceptually involve modifying the this compound to form a suitable benzothiazole precursor which can then be condensed with D-cysteine.
In Vitro Bioluminescence Assay Protocol
-
Prepare Luciferin Stock Solution: Dissolve the aminoluciferin analogue in sterile water or an appropriate buffer to a stock concentration of 15 mg/mL. This solution can be used immediately or filter-sterilized and stored in aliquots at -20°C.
-
Prepare Reaction Buffer: A typical reaction buffer includes Tris-HCl (pH 7.8), MgCl2, and ATP.
-
Prepare Luciferase Solution: Dilute the firefly luciferase enzyme to the desired concentration in the reaction buffer.
-
Perform the Assay:
-
Pipette the luciferase solution into a 96-well white, opaque plate.
-
Add the aminoluciferin solution to each well to a final concentration of approximately 150 µg/mL.
-
Immediately measure the luminescence using a luminometer.
-
For kinetic studies, take readings at regular intervals.
-
In Vivo Bioluminescence Imaging Protocol
-
Animal Preparation: Anesthetize the animal (e.g., mouse) using isoflurane.
-
Substrate Preparation: Prepare a sterile solution of the aminoluciferin analogue in DPBS (without Ca++ & Mg++) at a concentration of 15 mg/mL.
-
Substrate Administration: Inject the aminoluciferin solution intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.
-
Imaging:
-
Place the anesthetized animal in the imaging chamber of a bioluminescence imaging system (e.g., IVIS).
-
Acquire images at various time points post-injection (e.g., 5, 10, 15, 30 minutes) to determine the peak signal time.[8][9]
-
Analyze the images using the accompanying software to quantify the bioluminescent signal.
-
IV. Visualizations
Caption: General reaction pathway for aminoluciferin with firefly luciferase.
Caption: Workflow for in vivo bioluminescence imaging with aminoluciferins.
Caption: Principle of a BRET assay using an aminoluciferin-luciferase donor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Red-shifted d-luciferin analogues and their bioluminescence characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferin derivatives for enhanced in vitro and in vivo bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. berthold.com [berthold.com]
- 7. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sites.duke.edu [sites.duke.edu]
Synthesis of Biologically Active Agents from 5-Aminonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of two classes of biologically active agents derived from 5-aminonicotinic acid: Poly(ADP-ribose) polymerase (PARP) inhibitors and potential antimicrobial agents.
Introduction
This compound is a versatile pyridine-based scaffold that serves as a valuable starting material for the synthesis of a variety of biologically active compounds. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for diverse chemical modifications to generate libraries of derivatives for screening in drug discovery programs. This document focuses on the synthesis of 5-aminonicotinamide, a potential PARP inhibitor, and this compound hydrazide, a candidate for antimicrobial activity.
I. 5-Aminonicotinamide as a Potential PARP Inhibitor
Nicotinamide (B372718) is the endogenous inhibitor of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA repair. Many potent PARP inhibitors have been developed based on the nicotinamide pharmacophore. 5-Aminonicotinamide, as a derivative of nicotinamide, is a promising candidate for PARP inhibition.
Quantitative Data: PARP Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Nicotinamide | >50,000 | Not Reported | [1] |
| Olaparib | ~5 | ~1 | [2] |
| Rucaparib | ~7 | ~1.5 | [2] |
| Niraparib | ~3.8 | ~2.1 | [2] |
| Talazoparib | ~1.2 | ~0.8 | [2] |
Signaling Pathway: PARP-Mediated DNA Repair
PARP1 and PARP2 are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Upon DNA damage, PARP1 binds to the SSB, leading to its activation and the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors competitively bind to the nicotinamide binding site of PARP, preventing PAR chain synthesis and trapping PARP on the DNA. This leads to the accumulation of unresolved SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death.
Figure 1: Simplified PARP1/2 signaling pathway in DNA single-strand break repair and its inhibition.
Experimental Protocol: Synthesis of 5-Aminonicotinamide
This protocol describes a one-pot synthesis of 5-aminonicotinamide from this compound using thionyl chloride for activation, followed by amidation with ammonia (B1221849).[3][4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Ammonia solution (e.g., 7N in methanol (B129727) or aqueous ammonia)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the suspension in an ice bath and add triethylamine (3.0 eq). To this mixture, add thionyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Amidation: Cool the reaction mixture again in an ice bath. Slowly add a solution of ammonia (e.g., 7N in methanol, 2.0 eq) dropwise.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for another 1-2 hours. Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-aminonicotinamide.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Figure 2: Experimental workflow for the synthesis of 5-aminonicotinamide.
II. This compound Hydrazide as a Potential Antimicrobial Agent
Hydrazide-hydrazone derivatives of nicotinic acid have shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis.[5] The synthesis of this compound hydrazide from this compound provides a key intermediate for the generation of a library of hydrazone derivatives for antimicrobial screening.
Quantitative Data: Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some nicotinic acid hydrazide derivatives against M. tuberculosis. While specific MIC values for this compound hydrazide are not currently available, the data for related compounds suggest its potential as an antitubercular agent.
| Compound | Ar Group | R1 | R2 | R3 | MIC (µg/mL) vs. M. tuberculosis | Reference |
| 8c | 4-Fluorophenyl | H | H | 5-Bromo | 6.25 | [5] |
| 8b | 4-Fluorophenyl | H | H | 5-Chloro | 12.5 | [5] |
| 4a | Phenyl | H | H | H | 25 | [5] |
| 4b | 4-Methylphenyl | H | H | H | 25 | [5] |
| 8a | 4-Fluorophenyl | H | H | H | 25 | [5] |
General Concept: Antimicrobial Drug Action
The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. These agents can act through various mechanisms to inhibit the growth of or kill microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Aminonicotinic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-aminonicotinic acid derivatives as potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. The provided data and protocols are intended to guide research and development efforts in the field of diabetes management and related metabolic disorders.
Introduction
This compound is a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications.[1] Recent studies have highlighted the efficacy of its thiourea (B124793) derivatives as inhibitors of α-amylase and α-glucosidase.[1][2] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. Their inhibition can effectively control postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[1] The derivatives of this compound present a promising class of non-microbial origin inhibitors, potentially offering a better side-effect profile compared to existing drugs.[2]
Data Presentation: Enzyme Inhibition Activity
The inhibitory potential of a series of synthesized 5-amino-nicotinic acid thiourea derivatives against α-amylase and α-glucosidase has been evaluated. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the efficacy of each derivative.
| Compound ID | Derivative Substitution | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 1 | 4-Methylphenyl | 31.12 ± 0.11 | 32.18 ± 0.04 |
| 2 | 4-Chlorophenyl | 12.91 ± 0.04 | 12.72 ± 0.12 |
| 3 | 2-Chlorophenyl | 37.33 ± 0.02 | 38.01 ± 0.12 |
| 4 | 4-Fluorophenyl | 12.17 ± 0.14 | 12.01 ± 0.09 |
| 5 | 4-Nitrophenyl | 13.57 ± 0.17 | 13.68 ± 0.36 |
| 6 | 4-Methoxyphenyl | 13.01 ± 0.07 | 13.11 ± 0.15 |
| 7 | 4-Bromophenyl | 12.91 ± 0.08 | 12.79 ± 0.17 |
| 8 | 4-(Trifluoromethyl)phenyl | 13.04 ± 0.02 | 12.99 ± 0.09 |
| 9 | 2,4-Dichlorophenyl | 29.18 ± 0.13 | 30.11 ± 0.08 |
| 10 | 2-Nitrophenyl | 33.11 ± 0.09 | 34.15 ± 0.11 |
| 11 | 3-Nitrophenyl | 27.14 ± 0.04 | 28.23 ± 0.14 |
| 12 | Phenyl | 24.16 ± 0.16 | 25.19 ± 0.07 |
| 13 | 2-Methoxyphenyl | 35.21 ± 0.07 | 36.27 ± 0.05 |
| Acarbose (B1664774) | Standard | 10.98 ± 0.03 | 10.79 ± 0.17 |
Data sourced from Nawaz et al., 2020.[2]
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-nicotinic Acid Thiourea Derivatives (Compounds 1-13)
This protocol describes a general method for the synthesis of 5-amino-nicotinic acid thiourea derivatives.
Materials:
-
This compound
-
Substituted phenyl isothiocyanates
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of the respective substituted phenyl isothiocyanate to the solution.
-
Reflux the reaction mixture for an appropriate time until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thiourea derivative.
-
Characterize the final compounds using spectroscopic methods such as 1H-NMR, 13C-NMR, FT-IR, and HR-MS.[2]
Caption: Synthetic workflow for this compound thiourea derivatives.
Protocol 2: In Vitro α-Amylase Inhibition Assay
This protocol details the procedure for assessing the α-amylase inhibitory activity of the synthesized compounds.
Materials:
-
Porcine pancreatic α-amylase solution (0.5 mg/mL)
-
1% (w/v) starch solution
-
0.02 M Sodium phosphate (B84403) buffer (pH 6.9) containing 6 mM NaCl
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Solutions:
-
Prepare the sodium phosphate buffer and dissolve the α-amylase and starch in it.
-
Prepare the DNSA reagent.
-
Prepare stock solutions of the test compounds and acarbose in DMSO and make further dilutions in the buffer.[3]
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound solution (or acarbose for positive control, or buffer for blank) at various concentrations into the wells of a 96-well plate.[3]
-
Add 50 µL of the α-amylase solution to each well.[3]
-
Pre-incubate the plate at 37°C for 10 minutes.[3]
-
Initiate the reaction by adding 50 µL of the 1% starch solution to each well.[3]
-
Incubate the plate at 37°C for 20 minutes.[3]
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Cover the plate and heat it in a boiling water bath for 5-10 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance of the reaction mixtures at 540 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control (enzyme and buffer without inhibitor) and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the procedure for evaluating the α-glucosidase inhibitory activity of the synthesized compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM)
-
0.1 M Sodium phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate solution
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Solutions:
-
Prepare the sodium phosphate buffer and dissolve the α-glucosidase and pNPG in it.
-
Prepare stock solutions of the test compounds and acarbose in DMSO, ensuring the final DMSO concentration in the assay is below 1%.[2]
-
-
Assay in 96-Well Plate:
-
Add 50 µL of 0.1 M sodium phosphate buffer to each well.[2]
-
Add 20 µL of the diluted test compound solution (or acarbose for positive control, or buffer for blank) to the respective wells.[2]
-
Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.[2]
-
Pre-incubate the plate at 37°C for 15 minutes.[2]
-
-
Initiating and Stopping the Reaction:
-
Absorbance Measurement:
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.[2]
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control (enzyme, buffer, and pNPG without inhibitor) and A_sample is the absorbance of the test sample.[2]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Caption: General workflow for in vitro enzyme inhibition assays.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the this compound derivatives discussed is the inhibition of α-amylase and α-glucosidase in the small intestine. This leads to a delay in carbohydrate digestion and a subsequent reduction in the rate of glucose absorption into the bloodstream.
Caption: Inhibition of carbohydrate digestion by this compound derivatives.
References
Application of 5-Aminonicotinic Acid in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminonicotinic acid, a derivative of niacin (Vitamin B3), has emerged as a versatile scaffold in medicinal chemistry. Its unique structure, featuring a pyridine (B92270) ring substituted with both a carboxylic acid and an amino group, provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This document provides detailed application notes on the use of this compound as a building block for the development of therapeutic agents, complete with experimental protocols and quantitative data to support researchers in their drug discovery efforts.
Applications in Medicinal Chemistry
This compound serves as a crucial starting material and intermediate in the synthesis of various biologically active molecules.[1][2] Its derivatives have shown promise in several therapeutic areas, including the treatment of diabetes, neurological disorders, and cancer.
α-Amylase and α-Glucosidase Inhibitors for Diabetes
Derivatives of this compound have been designed and synthesized as potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[3] Inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[3]
Quantitative Data: α-Amylase and α-Glucosidase Inhibition
The following table summarizes the in vitro inhibitory activities of a series of 5-(substituted-thioureido)pyridine-3-carboxylic acid derivatives against α-amylase and α-glucosidase.
| Compound ID | Substituent | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 1 | 4-Fluorophenyl | 12.17 ± 0.14 | 12.01 ± 0.09 |
| 2 | 4-Chlorophenyl | 12.91 ± 0.04 | 12.72 ± 0.12 |
| 3 | 4-Bromophenyl | 12.91 ± 0.08 | 12.79 ± 0.17 |
| 4 | 4-Methoxyphenyl | 13.01 ± 0.07 | 13.11 ± 0.15 |
| 5 | 4-Nitrophenyl | 13.57 ± 0.17 | 13.68 ± 0.36 |
| 6 | 4-(Trifluoromethyl)phenyl | 13.04 ± 0.02 | 12.99 ± 0.09 |
| Acarbose (B1664774) (Standard) | - | 10.98 ± 0.03 | 10.79 ± 0.17 |
GABA(A) Receptor Agonists for Neurological Disorders
Analogues of aminonicotinic acids have been investigated as agonists for the γ-aminobutyric acid type A (GABA(A)) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Modulating the activity of GABA(A) receptors is a key strategy for treating a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.
Quantitative Data: GABA(A) Receptor Binding Affinity
The following table presents the binding affinities (Ki) of 6-aminonicotinic acid and its analogues for native GABA(A) receptors.
| Compound | Ki (µM) |
| 6-Aminonicotinic acid | 24 |
| 2-Methyl-6-aminonicotinic acid | 1.1 |
| 4-Methyl-6-aminonicotinic acid | 2.5 |
| 2,4-Dimethyl-6-aminonicotinic acid | 1.8 |
Anticancer Agents
The pyridine and aminopyridine scaffolds are present in numerous anticancer agents. While specific and extensive studies on the anticancer activity of this compound derivatives are emerging, related heterocyclic compounds have demonstrated significant antiproliferative effects against various cancer cell lines. This suggests that this compound is a promising scaffold for the development of novel anticancer drugs.
Representative Quantitative Data: Anticancer Activity of Related Pyridine Derivatives
The following table provides representative IC50 values for pyridine-containing compounds against various cancer cell lines, illustrating the potential of this scaffold in oncology.
| Compound Type | Cancer Cell Line | IC50 (µM) |
| Pyridine-based inhibitor | A549 (Lung Carcinoma) | 5.99 |
| Imidazo[1,2-a]pyrimidine | MCF-7 (Breast Cancer) | 39.0 |
| Imidazo[1,2-a]pyrimidine | MDA-MB-231 (Breast Cancer) | 35.1 |
| Podophyllotoxin derivative | HeLa (Cervical Cancer) | 0.18 - 9 |
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulators
Given its structural similarity to nicotinic acid, this compound and its derivatives are logical candidates for the development of modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological functions and diseases, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.
Representative Quantitative Data: nAChR Binding Affinity
The following table shows the binding affinities of various ligands to different nAChR subtypes, highlighting the range of affinities that can be achieved with nicotinic compounds.
| Ligand | Receptor Subtype | Ki (µM) |
| Acetylcholine | Muscle-type (closed state) | 106 |
| Choline | Muscle-type (closed state) | 4100 |
| Zinc | α4β4 | ~5 (Potentiation) |
| Galantamine | α4β2 | 0.1 - 1 (Potentiation) |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate this compound derivatives, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow.
Experimental Protocols
Synthesis of 5-(3-phenylthioureido)pyridine-3-carboxylic acid[4]
This protocol describes the synthesis of a representative thiourea (B124793) derivative of this compound.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Pyridine (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Add phenyl isothiocyanate (1.1 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product by NMR, mass spectrometry, and elemental analysis.
In Vitro α-Amylase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the activity of α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate (B84403) buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compounds and Acarbose (positive control) dissolved in DMSO
Procedure:
-
Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) and 50 µL of α-amylase solution.
-
Pre-incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 50 µL of starch solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate at 100°C for 5 minutes to develop the color.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory effect of a compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Test compounds and Acarbose (positive control) dissolved in DMSO
Procedure:
-
Prepare various concentrations of the test compound and acarbose in phosphate buffer.
-
Add 50 µL of the test compound solution and 50 µL of α-glucosidase solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition as described for the α-amylase assay.
GABA(A) Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of test compounds for the GABA(A) receptor.
Materials:
-
Rat brain membrane preparation (source of GABA(A) receptors)
-
[³H]-Muscimol (radioligand)
-
Tris-HCl buffer (pH 7.4)
-
GABA (for determining non-specific binding)
-
Test compounds
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In microcentrifuge tubes, combine the rat brain membrane preparation, [³H]-Muscimol (at a concentration near its Kd), and either buffer (for total binding), a high concentration of GABA (for non-specific binding), or the test compound.
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compounds.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, offering a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key enzymes in diabetes, as modulators of important receptors in the central nervous system, and as potential anticancer agents. The synthetic accessibility and the ability to readily introduce chemical diversity make this compound an attractive core structure for further exploration in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to build upon in their efforts to develop new and effective medicines.
References
5-Aminonicotinic Acid: A Versatile Linker for Advanced Metal-Organic Frameworks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. 5-Aminonicotinic acid, with its pyridyl nitrogen, carboxylic acid group, and an amino functional group, offers a unique combination of coordination sites and functionalization potential, making it an attractive yet underexplored linker for the synthesis of novel MOFs with tailored properties.
The presence of the amino group can enhance the selective adsorption of CO2 and serve as a site for post-synthetic modification. The pyridine (B92270) ring and carboxylic acid provide versatile coordination modes for constructing robust frameworks. These features suggest that MOFs synthesized from this compound could exhibit enhanced performance in applications such as targeted drug delivery and selective gas capture.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of MOFs using this compound as a primary organic linker. While direct literature on MOFs exclusively using this linker is limited, the following protocols are based on established synthetic methodologies for MOFs with structurally similar linkers, such as other aminopyridine carboxylic acids and functionalized nicotinic acids.
Key Applications
Drug Delivery
The amino functionality on the linker can improve the loading capacity of certain drugs through hydrogen bonding interactions. The porous structure of the MOF can encapsulate therapeutic agents, protecting them from degradation and allowing for controlled release. The pyridyl and amino groups also offer sites for further functionalization to achieve targeted delivery to specific cells or tissues.
Gas Storage and Separation
The basic amino groups are known to have a strong affinity for acidic gases like CO2, making these MOFs promising materials for carbon capture and sequestration. The tunable pore size can also be exploited for the selective separation of different gases.
Quantitative Data Summary
The following tables provide expected or representative quantitative data for a hypothetical MOF synthesized from this compound, based on data from analogous MOF systems.
Table 1: Physicochemical Properties of a Hypothetical this compound-based MOF (5-ANA-MOF)
| Property | Expected Value | Characterization Method |
| BET Surface Area | 800 - 1500 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.4 - 0.8 cm³/g | Nitrogen Adsorption |
| Pore Size | 8 - 15 Å | Nitrogen Adsorption |
| Thermal Stability (TGA) | Up to 350 °C | Thermogravimetric Analysis |
| Crystalline Structure | To be determined | PXRD |
Table 2: Drug Loading and Release Parameters for a Hypothetical 5-ANA-MOF
| Drug Molecule | Loading Capacity (wt%) | Release Time (80% release) | Release Conditions |
| 5-Fluorouracil | 15 - 25% | 48 - 72 hours | Phosphate-buffered saline (PBS), pH 7.4, 37 °C |
| Doxorubicin | 20 - 35% | 72 - 96 hours | Acetate (B1210297) buffer, pH 5.5, 37 °C |
| Ibuprofen | 10 - 20% | 24 - 48 hours | Phosphate-buffered saline (PBS), pH 7.4, 37 °C |
Table 3: Gas Adsorption Properties of a Hypothetical 5-ANA-MOF
| Gas | Adsorption Capacity (mmol/g at 1 bar, 298 K) | Selectivity (CO₂/N₂) |
| CO₂ | 2.5 - 4.0 | 25 - 40 |
| N₂ | 0.1 - 0.2 | - |
| CH₄ | 0.8 - 1.5 | - |
Experimental Protocols
Synthesis of a Zinc-based this compound MOF (Zn-5-ANA)
This protocol describes a typical solvothermal synthesis of a MOF using this compound and a zinc salt.
Materials:
-
This compound (H₂-5-ANA)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, dissolve 0.138 g (1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.297 g (1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After 48 hours, cool the oven down to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the product three times with ethanol to exchange the DMF.
-
Dry the final product under vacuum at 80 °C for 12 hours.
Characterization of the Synthesized MOF
a) Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and determine the phase purity of the synthesized MOF.
-
Procedure:
-
Grind a small amount of the dried MOF powder into a fine consistency.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.
-
b) Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF.
-
Procedure:
-
Place 5-10 mg of the dried MOF sample in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
c) Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To determine the surface area and pore characteristics of the MOF.
-
Procedure:
-
Activate the MOF sample by heating it under vacuum at 150 °C for 12 hours to remove any guest molecules.
-
Perform nitrogen adsorption-desorption measurements at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the pore size distribution using non-local density functional theory (NLDFT) or Barrett-Joyner-Halenda (BJH) methods.
-
Drug Loading Protocol (Example: 5-Fluorouracil)
Materials:
-
Synthesized and activated Zn-5-ANA MOF
-
5-Fluorouracil (5-FU)
-
Methanol
Procedure:
-
Suspend 100 mg of activated Zn-5-ANA MOF in 10 mL of a 5 mg/mL solution of 5-FU in methanol.
-
Stir the suspension at room temperature for 72 hours in a sealed container to prevent solvent evaporation.
-
Collect the 5-FU loaded MOF (5-FU@Zn-5-ANA) by centrifugation.
-
Wash the product with fresh methanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at 60 °C for 12 hours.
-
To determine the loading capacity, dissolve a known weight of the 5-FU@Zn-5-ANA in a suitable solvent (e.g., dilute HCl) to release the drug.
-
Quantify the amount of 5-FU using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
In Vitro Drug Release Protocol
Materials:
-
5-FU@Zn-5-ANA
-
Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5.
Procedure:
-
Disperse 10 mg of 5-FU@Zn-5-ANA in 10 mL of the release medium (PBS or acetate buffer) in a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in 40 mL of the same release medium and maintain it at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Solvothermal synthesis workflow for a this compound-based MOF.
Caption: Proposed mechanism for stimuli-responsive drug delivery using a 5-ANA-MOF.
Caption: Conceptual workflow for selective CO₂ capture using a 5-ANA-MOF.
Application Notes and Protocols for the Esterification of 5-Aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 5-aminonicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections outline three common and effective methods for this transformation: Fischer esterification, esterification using thionyl chloride, and Steglich esterification.
Data Summary
The following table summarizes typical reaction conditions and reported yields for the different esterification methods of this compound and structurally similar compounds.
| Esterification Method | Target Ester | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thionyl Chloride | Methyl 5-aminonicotinate | This compound, Thionyl chloride (SOCl₂) | Methanol (B129727) | Reflux (approx. 65°C) | 16 | High (not quantified)[1] |
| Thionyl Chloride | Methyl 5-methylnicotinate | 5-Methylnicotinic acid, Thionyl chloride (SOCl₂) | Methanol | Reflux | 4 | 98.2[2] |
| Fischer Esterification | Methyl isonicotinate | Isonicotinic acid, Sulfuric acid (H₂SO₄) | Methanol | Reflux (Water bath) | 8 | Not specified[3] |
| Steglich Esterification | General Esters | Carboxylic acid, Alcohol, DCC, DMAP | Dichloromethane (B109758) | 20 | 3 | Good to high[4] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride and Methanol
This protocol is effective for the synthesis of methyl 5-aminonicotinate. The reaction proceeds via the in-situ formation of an acid chloride or by the generation of anhydrous HCl, which catalyzes the esterification.[5]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
1 N Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ice water bath
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
-
Rotary evaporator
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend this compound in an excess of anhydrous methanol.
-
Cool the suspension in an ice water bath.
-
Slowly add thionyl chloride (1.3 to 3 equivalents) dropwise to the chilled suspension.
-
After the addition is complete, stir the reaction mixture on ice for 30 minutes.
-
Gradually allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for approximately 16 hours under anhydrous conditions.
-
After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Dissolve the residue in water and adjust the pH to 7-8 with 1 N NaOH solution.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 5-aminonicotinate.
Protocol 2: Fischer Esterification
This classic method utilizes a strong acid catalyst to promote the esterification of the carboxylic acid with an alcohol.[6] The following is a general procedure adapted for the synthesis of methyl 5-aminonicotinate.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Chloroform or other suitable organic solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer
Procedure: (Adapted from a similar procedure for isonicotinic acid[3])
-
To a round-bottom flask, add this compound and an excess of methanol (e.g., 2.5 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL per 10 g of acid).
-
Heat the mixture to reflux using a water bath or heating mantle for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The product, methyl 5-aminonicotinate, may separate as an oil.
-
Extract the product with a suitable organic solvent like chloroform.
-
Dry the organic extract and remove the solvent under reduced pressure to obtain the ester.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild method suitable for substrates that may be sensitive to acidic conditions.[7] It utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or tert-butanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure: (General procedure[4])
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.
-
Add the desired alcohol and a catalytic amount of DMAP (3-10 mol%).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0°C for 5 minutes and then at room temperature for 3 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Filter off the precipitated DCU.
-
Wash the filtrate with dilute acid (e.g., 5% HCl) to remove DMAP, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the ester.
Visualized Workflows
Caption: Workflow for Thionyl Chloride Esterification.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
References
- 1. brainly.in [brainly.in]
- 2. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Steglich Esterification [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 5-Aminonicotinic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-aminonicotinic acid. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for synthesizing this compound include:
-
Amination of 5-bromonicotinic acid: This is a widely used method involving the displacement of the bromine atom with an amino group, typically using ammonia (B1221849) in the presence of a copper catalyst.[1]
-
Hofmann rearrangement of pyridine-3,5-dicarboxamide (B152810): This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom.
-
Curtius rearrangement of 5-carboxynicotinoyl azide (B81097): This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[2][3][4]
-
Schmidt reaction of a suitable nicotinic acid derivative: This reaction also involves an azide and an isocyanate intermediate to furnish the amine.[5][6]
Q2: I am seeing a low yield in my amination of 5-bromonicotinic acid. What are the potential causes?
A2: Low yields in the amination of 5-bromonicotinic acid can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Suboptimal reaction conditions: The temperature, pressure, or reaction time may need optimization. Copper-catalyzed aminations often require high temperatures and pressures.[1]
-
Catalyst deactivation: The copper catalyst can be sensitive to impurities. Ensure all reagents and solvents are of high purity.
-
Side reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.
Q3: What are the primary byproducts I should be aware of for each synthetic route?
A3: The common byproducts are specific to the chosen synthetic pathway. Please refer to the detailed troubleshooting guides below for each method.
Troubleshooting Guides by Synthetic Route
Amination of 5-Bromonicotinic Acid
This method is a common and direct approach to this compound. However, several byproducts can arise under the reaction conditions.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Suggested Solution |
| Unreacted 5-bromonicotinic acid | Incomplete reaction; insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or reaction time. Ensure the ammonia concentration is sufficient. |
| 5-Hydroxynicotinic acid | Reaction with residual water at high temperatures. | Use anhydrous solvents and reagents. Ensure the reaction vessel is thoroughly dried before use. |
| Decarboxylation Products (e.g., 3-aminopyridine) | High reaction temperatures can lead to the loss of the carboxylic acid group. | Optimize the reaction temperature to the minimum required for efficient amination. The use of a copper catalyst can sometimes allow for milder conditions. |
| Copper catalyst residues | Incomplete removal during workup. | After the reaction, treatment with a sodium sulfide (B99878) solution can precipitate copper ions, which can then be filtered off.[1] |
Experimental Protocol: Copper-Catalyzed Amination of 5-Bromonicotinic Acid [1]
-
In a high-pressure reactor, combine 5-bromonicotinic acid (100 mmol), copper sulfate (B86663) pentahydrate (20 mmol), and an aqueous ammonia solution (e.g., 40 mL).
-
Seal the reactor and heat the mixture to 170-180°C with stirring for 19 hours.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Treat the resulting dark solution with a saturated sodium sulfide solution to precipitate copper ions.
-
Filter the mixture to remove the copper sulfide precipitate.
-
Adjust the pH of the filtrate to 4-5 with a suitable acid (e.g., hydrochloric acid).
-
Concentrate the solution under reduced pressure to precipitate the this compound.
-
Collect the solid product by filtration and dry under vacuum.
Hofmann Rearrangement of Pyridine-3,5-dicarboxamide
The Hofmann rearrangement provides a route to this compound from a dicarboxamide precursor. The key intermediate is an isocyanate, which can be prone to side reactions.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Suggested Solution |
| 5-Carbamoylnicotinic acid | Incomplete rearrangement or hydrolysis of the isocyanate intermediate. | Ensure stoichiometric amounts of the halogen and base are used. Monitor the reaction temperature closely as the rearrangement is temperature-sensitive. |
| Urea derivatives | The isocyanate intermediate can react with the product amine. | Maintain a dilute reaction mixture to minimize intermolecular reactions between the isocyanate and the amine product. Add the reagents slowly to control the concentration of the isocyanate. |
| Unreacted pyridine-3,5-dicarboxamide | Insufficient reagent or suboptimal reaction conditions. | Ensure the use of fresh and appropriate amounts of bromine and sodium hydroxide (B78521). The reaction is typically run at low temperatures initially and then warmed. |
Experimental Protocol: Hofmann Rearrangement of Pyridine-3,5-dicarboxamide
-
Prepare a solution of sodium hypobromite (B1234621) in situ by slowly adding bromine to a cold (0-5°C) solution of sodium hydroxide in water.
-
In a separate flask, dissolve pyridine-3,5-dicarboxamide in a cold aqueous solution of sodium hydroxide.
-
Slowly add the pre-cooled sodium hypobromite solution to the dicarboxamide solution, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture and then heat to a temperature appropriate for the rearrangement (e.g., 70-80°C) until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Filter the product, wash with cold water, and dry.
Curtius Rearrangement of 5-Carboxynicotinoyl Azide
Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds via an isocyanate intermediate. The starting material for this route is 5-carboxynicotinoyl azide, which is typically generated in situ from the corresponding carboxylic acid or acyl chloride.
Potential Byproducts and Troubleshooting:
| Byproduct/Issue | Potential Cause | Suggested Solution |
| Urea derivatives | Reaction of the isocyanate intermediate with the newly formed this compound. | Perform the reaction in a dilute solution to reduce the likelihood of intermolecular side reactions. The isocyanate can also be trapped with a protecting group (e.g., by performing the reaction in the presence of an alcohol to form a carbamate) which can be later removed. |
| 5-(Isocyanato)nicotinic acid | Incomplete hydrolysis of the isocyanate intermediate. | Ensure sufficient water is present during the hydrolysis step and that the pH is acidic to facilitate the decarboxylation of the intermediate carbamic acid. |
| Unreacted 5-carboxynicotinoyl azide | The rearrangement was not carried to completion. | Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to ensure complete conversion of the azide. |
Experimental Protocol: Curtius Rearrangement of 5-Carboxynicotinic Acid
-
Convert 5-carboxynicotinic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
React the acyl chloride with sodium azide in a suitable aprotic solvent (e.g., acetone, THF) to form 5-carboxynicotinoyl azide. Caution: Acyl azides can be explosive and should be handled with care.
-
Heat the solution containing the acyl azide to induce the Curtius rearrangement to the isocyanate.
-
Hydrolyze the isocyanate by adding water and heating. Acidification will facilitate the decarboxylation of the resulting carbamic acid to yield this compound.
-
Isolate the product by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.
Signaling Pathways and Experimental Workflows
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
Purification challenges of 5-Aminonicotinic acid
This guide provides troubleshooting and frequently asked questions for researchers and drug development professionals encountering challenges during the purification of 5-Aminonicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to overcome them.
1. Q: My final product is off-white or has a golden-brown color. How can I remove colored impurities?
A: The presence of color often indicates residual reagents, by-products, or degradation.
-
Initial Check: Ensure all copper catalyst from the synthesis has been thoroughly removed. The synthesis from 5-bromonicotinic acid uses a copper sulfate (B86663) catalyst, which can impart color if not fully quenched and removed.[1][2]
-
Solution: A common method for removing colored organic impurities is treatment with activated carbon.[3]
-
Dissolve the crude this compound in a suitable acidic or basic aqueous solution.
-
Add a small amount of activated carbon (typically 1-2% w/w) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Remove the activated carbon by filtering the mixture through a pad of celite.
-
Proceed with the precipitation/crystallization of the purified product.
-
2. Q: The purity of my product is low (<97% by HPLC), and I suspect the presence of the starting material (5-bromonicotinic acid). How can I remove it?
A: The starting material and the product have different properties that can be exploited for separation. Since this compound contains a basic amino group, its solubility is highly dependent on pH.[4]
-
Acid-Base Extraction/Wash:
-
Dissolve the impure product in a dilute base (e.g., 1M NaOH), deprotonating the carboxylic acid on both the product and the starting material.
-
Wash the basic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove less polar impurities.
-
Carefully acidify the aqueous layer with an acid like HCl to a pH of 4-5.[1][2] this compound is zwitterionic and least soluble around its isoelectric point, causing it to precipitate.
-
The starting material, 5-bromonicotinic acid, may have a different pKa and solubility profile, potentially remaining in the acidic solution.
-
-
Chromatography: If high levels of impurities persist, column chromatography may be necessary. Given the polar and ionic nature of the molecule, consider ion-exchange chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6]
3. Q: My yield is very low after the precipitation step. What can I do to improve it?
A: Low yield is often due to incomplete precipitation or loss of product during transfers and washes.
-
Optimize pH: The precipitation of this compound is highly sensitive to pH. Ensure the pH is carefully adjusted to the isoelectric point (around 4-5) for minimum solubility.[1][2] Use a calibrated pH meter for accuracy.
-
Ensure Complete Precipitation: After pH adjustment, cool the solution in an ice bath for an extended period (e.g., >1 hour) to maximize crystal formation before filtration.[1][2]
-
Minimize Wash Volume: Wash the filtered solid with a minimal amount of cold deionized water or a solvent in which the product is known to be poorly soluble to avoid redissolving the product.
-
Check the Filtrate: If you suspect significant product loss, you can re-adjust the pH of the filtrate or concentrate it to see if more product precipitates.
4. Q: During crystallization, my product "oils out" or forms a fine powder that is difficult to filter. How can I obtain better crystals?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often because the solution is too concentrated or cooled too quickly.
-
Slower Crystallization: After pH adjustment, allow the solution to cool slowly to room temperature before moving it to an ice bath. This encourages the formation of larger, more ordered crystals.
-
Solvent System: Consider a mixed-solvent system for recrystallization. For example, dissolving the compound in a minimal amount of a "good" solvent (like hot water or DMSO[7]) and then slowly adding a "poor" solvent in which it is insoluble can promote better crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting common purification issues.
Caption: A flowchart for troubleshooting common issues in this compound purification.
Frequently Asked Questions (FAQs)
1. Q: What are the most common impurities in synthetically prepared this compound?
A: Common impurities originate from the starting materials and reagents used in the synthesis. When synthesized from 5-bromonicotinic acid, potential impurities include:
-
Unreacted Starting Material: 5-bromonicotinic acid.[1]
-
Catalyst Residues: Copper ions from the copper sulfate catalyst.[1][2]
-
Side-Products: Products from side reactions occurring under the high temperature and pressure conditions of the synthesis.
2. Q: What is the best solvent for purifying this compound?
A: this compound has amphoteric properties, containing both a basic amino group and an acidic carboxylic acid group.[4] This makes its solubility highly pH-dependent.
-
Water: It has low solubility in neutral water (>20.7 µg/mL at pH 7.4).[8] However, its solubility increases significantly in acidic (pH < 2) or basic (pH > 8) aqueous solutions. This property is key for purification via precipitation.
-
Organic Solvents: It is reported to be soluble in DMSO.[7] Its solubility in common alcohols (methanol, ethanol) is generally low but can be increased with the addition of acid or base.
| Solvent/Condition | Solubility Profile | Reference |
| Water (pH ~7) | Very Low | [8] |
| Aqueous Acid (pH < 2) | High | [9][10] |
| Aqueous Base (pH > 8) | High | [9][10] |
| DMSO | Soluble | [7] |
3. Q: How should I properly store purified this compound to prevent degradation?
A: To ensure long-term stability, this compound should be stored under specific conditions. It is stable for at least 2 years if stored correctly.[7]
-
Atmosphere: Keep in an inert atmosphere (e.g., under argon or nitrogen).[11][12]
-
Moisture: Protect from moisture.[7]
-
Temperature: Store at room temperature.[11]
4. Q: What is the underlying principle of purifying this compound by pH adjustment?
A: The purification relies on the principle of isoelectric precipitation. Like other amino acids, this compound can exist in different ionic forms depending on the pH of the solution.
-
In strong acid (low pH): The amino group is protonated (-NH3+), and the molecule carries a net positive charge.
-
In strong base (high pH): The carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge.
-
At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive (-NH3+) and a negative (-COO-) charge, resulting in a neutral overall charge. In this state, the molecule has minimal solubility in water, causing it to precipitate out of the solution. For this compound, this occurs around pH 4-5.[1][2]
Caption: The relationship between pH, ionic state, and solubility of this compound.
Experimental Protocols
Protocol 1: Purification by Isoelectric Precipitation
This protocol is adapted from standard synthesis workups for this compound.[1][2]
-
Dissolution: Dissolve the crude this compound product in a sufficient volume of dilute aqueous base (e.g., 1 M NaOH) to achieve complete dissolution.
-
Removal of Copper (if applicable): If the synthesis used a copper catalyst, add a saturated aqueous solution of sodium sulfide dropwise until no further precipitation of copper sulfide is observed. Stir for 30 minutes.
-
Filtration: Filter the mixture to remove the copper sulfide precipitate and any other insoluble material. Wash the filter cake with a small amount of dilute base.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to adjust the pH to 4-5. Monitor the pH carefully with a pH meter. A precipitate will form as the pH approaches the isoelectric point.
-
Crystallization: Continue stirring the slurry in the ice bath for at least 1 hour to ensure complete precipitation.
-
Collection: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold deionized water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified product under vacuum to a constant weight. The expected product is an off-white or golden-brown crystalline solid.[2][11]
Caption: Workflow for the purification of this compound via isoelectric precipitation.
References
- 1. This compound | 24242-19-1 [chemicalbook.com]
- 2. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]
- 3. Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CAS-Number 24242-19-1 - Order from Chemodex [chemodex.com]
- 8. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. This compound CAS#: 24242-19-1 [m.chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Synthesis of 5-Aminonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aminonicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the amination of 5-bromonicotinic acid and the Hofmann rearrangement of nicotinamide (B372718). The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Both primary synthesis routes involve hazardous reagents. When working with 5-bromonicotinic acid, it is important to handle the copper catalyst and high-pressure reactor with care. The Hofmann rearrangement involves bromine and strong bases, which are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can the purity of the final this compound product be assessed?
A3: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure of the compound.
Troubleshooting Guides
Synthesis from 5-Bromonicotinic Acid
This method involves the nucleophilic substitution of the bromine atom on 5-bromonicotinic acid with an amino group, typically using aqueous ammonia (B1221849) in the presence of a copper catalyst.
Q1: Why is my yield of this compound from 5-bromonicotinic acid consistently low?
A1: Low yields in this synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Catalyst Deactivation: The copper catalyst can be deactivated by impurities. Using a high-purity catalyst and ensuring the reaction is carried out under an inert atmosphere can help.
-
Side Reactions: The carboxylic acid group can interfere with the reaction. Protecting the carboxylic acid as an ester before the amination step can improve the yield.
Q2: I am observing the formation of byproducts. How can I minimize them?
A2: The formation of byproducts is a common issue. Here are some strategies to minimize them:
-
Protection of Carboxylic Acid: As mentioned, protecting the carboxylic acid group can prevent it from participating in unwanted side reactions.
-
Optimization of Reaction Conditions: Systematically varying the temperature, pressure, and catalyst concentration can help identify the optimal conditions that favor the formation of the desired product over byproducts.
-
Purification: After the reaction, a thorough purification process is crucial. The product is often precipitated by adjusting the pH of the solution to 4-5.[1]
Hofmann Rearrangement of Nicotinamide
This method involves the conversion of nicotinamide to 3-aminopyridine (B143674) via the Hofmann rearrangement, which is then oxidized to this compound. A key challenge in this route is the initial Hofmann rearrangement step.
Q1: The yield of 3-aminopyridine from the Hofmann rearrangement of nicotinamide is very low. What could be the reason?
A1: Low yields in the Hofmann rearrangement are often due to the following:
-
Degradation of the Hypobromite (B1234621) Reagent: The sodium hypobromite, which is typically prepared in situ from bromine and sodium hydroxide (B78521), is unstable, especially at elevated temperatures. It is crucial to prepare the reagent at low temperatures (0-5 °C) and use it immediately.
-
Side Reaction - Urea (B33335) Formation: The primary amine product (3-aminopyridine) can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a urea byproduct. To minimize this, maintain a high concentration of hydroxide to ensure the rapid hydrolysis of the isocyanate.
Q2: I am getting a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I avoid it?
A2: The insoluble white precipitate is likely a symmetrically substituted urea, formed from the reaction of the amine product with the isocyanate intermediate. To prevent its formation:
-
Maintain High Base Concentration: A high concentration of sodium hydroxide promotes the desired hydrolysis of the isocyanate to the amine.
-
Control Temperature: Running the initial phase of the reaction at a low temperature and then slightly elevating it can favor the hydrolysis of the isocyanate over the formation of urea.
Data Presentation
Table 1: Reported Yields for this compound Synthesis
| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Amination | 5-Bromonicotinic acid | Aqueous ammonia, Copper sulfate (B86663) pentahydrate | 120 | 16 | 74 | [1] |
| Amination | 5-Bromonicotinic acid | Aqueous ammonia, Copper sulfate pentahydrate | 170-180 | 19 | Not specified | [2] |
Note: Yields are highly dependent on the specific experimental conditions and scale of the reaction.
Experimental Protocols
Detailed Methodology for Synthesis from 5-Bromonicotinic Acid
This protocol is based on a general procedure found in the literature.[1]
-
Reaction Setup: In a high-pressure autoclave, combine 25 g (0.124 mol) of 5-bromo-3-pyridinecarboxylic acid, 67.32 mL of aqueous ammonia, and 8.41 g of copper sulfate pentahydrate.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using ninhydrin (B49086) as a developing agent.
-
Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium sulfide (B99878) solution to remove copper ions.
-
Purification: Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. Cool the acidified solution to precipitate the solid product.
-
Isolation: Collect the solid product by filtration and dry it to obtain this compound.
Detailed Methodology for Hofmann Rearrangement of Nicotinamide
The Hofmann rearrangement is the key step in an alternative synthesis route. The following is a general procedure for this type of reaction.
-
Reagent Preparation: Prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) solution of sodium hydroxide with stirring. Use this reagent immediately.
-
Reaction: Add the nicotinamide to the freshly prepared sodium hypobromite solution while maintaining a low temperature.
-
Heating: After the initial reaction, the temperature may be carefully raised to facilitate the rearrangement and hydrolysis of the isocyanate intermediate.
-
Work-up and Isolation: The work-up procedure will depend on the subsequent steps to convert the resulting 3-aminopyridine to this compound.
Mandatory Visualization
Caption: Experimental Workflow for the Synthesis of this compound from 5-Bromonicotinic Acid.
Caption: Mechanism of the Hofmann Rearrangement for the conversion of Nicotinamide to 3-Aminopyridine.
References
Technical Support Center: Synthesis of 5-Aminonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Aminonicotinic acid, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of copper-catalyzed amination of 5-bromonicotinic acid.
Low or No Product Yield
Issue: The reaction yields little to no this compound.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. A typical reaction time is 16-19 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) with ninhydrin (B49086) as a developing agent to visualize the formation of the amino acid. |
| Temperature & Pressure: The reaction generally requires elevated temperatures (120-180°C) and pressure, often conducted in an autoclave or high-pressure reactor.[1][2] Verify that the target temperature and pressure have been reached and maintained throughout the reaction. | |
| Inactive Catalyst | Catalyst Source and Quality: Use a reliable source of copper sulfate (B86663) pentahydrate or other copper(I) or copper(II) catalysts. The quality of the catalyst is crucial for the reaction's success. |
| Ligand Choice: For challenging aminations, the choice of ligand can be critical. While the direct amination with ammonia (B1221849) may not always specify a ligand, in related Ullmann reactions, ligands such as L-proline or N-methylglycine have been shown to improve reaction rates and yields. | |
| Poor Quality Starting Material | Purity of 5-Bromonicotinic Acid: Ensure the 5-bromonicotinic acid is of high purity. Impurities can interfere with the catalytic cycle. |
| Anhydrous Conditions: While the reaction is conducted in aqueous ammonia, ensuring that other reagents and solvents are free from excessive water contamination can be important, especially if protecting groups are used in alternative syntheses. | |
| Suboptimal Reagent Ratios | Ammonia Concentration: The concentration of the aqueous ammonia solution is a critical parameter. Ensure the correct concentration and a sufficient excess are used to drive the reaction forward. |
| Catalyst Loading: The amount of copper catalyst should be optimized. Typically, a significant amount (e.g., ~0.2 equivalents relative to 5-bromonicotinic acid) is used in published procedures.[1] |
Presence of Significant Impurities
Issue: The final product is contaminated with byproducts, making purification difficult and reducing the overall yield of the desired product.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Side Reactions | Hydrolysis of Bromine: Under harsh basic conditions and high temperatures, the bromine atom can be replaced by a hydroxyl group, leading to the formation of 5-hydroxynicotinic acid. |
| Decarboxylation: At elevated temperatures, decarboxylation of the starting material or the product can occur, leading to the formation of 5-aminopyridine. | |
| Homocoupling: In related cross-coupling reactions, homocoupling of the starting material can be a side reaction, though this is less common in this specific amination. | |
| Incomplete Copper Removal | Residual Copper Ions: Copper ions can co-precipitate with the product, leading to a discolored and impure final product. Washing the crude reaction mixture with a saturated sodium sulfide (B99878) solution helps to precipitate copper sulfide, which can then be filtered off.[1][2] |
| Incorrect pH for Precipitation | Suboptimal pH: this compound is an amphoteric molecule with an isoelectric point (pI). The pH of the solution must be carefully adjusted to the pI to ensure maximum precipitation of the product while keeping impurities in solution. The optimal pH for precipitation is reported to be between 4 and 5.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method is the copper-catalyzed amination of 5-bromonicotinic acid using aqueous ammonia at elevated temperature and pressure. This method has a reported yield of approximately 74%.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be developed to separate the starting material (5-bromonicotinic acid) from the product (this compound). The product can be visualized using a ninhydrin stain, which reacts with the primary amine to produce a colored spot.[2]
Q3: What is the role of copper sulfate in the reaction?
A3: Copper sulfate serves as a catalyst for the nucleophilic aromatic substitution of the bromine atom with ammonia. This is a type of Ullmann condensation reaction.
Q4: Are there any alternative synthetic routes to this compound?
A4: Yes, another potential route is the Hofmann rearrangement of pyridine-3,5-dicarboxamide. This reaction involves the conversion of an amide to a primary amine with one fewer carbon atom. While less commonly cited for this compound specifically, the Hofmann rearrangement is a standard method for the synthesis of aminopyridines.
Q5: My final product is a bluish or greenish powder. What is the likely cause?
A5: A colored product often indicates the presence of residual copper salts. Ensure thorough washing of the crude product with a saturated solution of sodium sulfide to remove copper ions before proceeding with the final precipitation.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound from 5-Bromonicotinic Acid
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol) | 5-bromonicotinic acid (20.2 g, 100 mmol) |
| Ammonia | 67.32 mL (aqueous solution) | 40 mL (aqueous solution) |
| Catalyst | Copper sulfate pentahydrate (8.41 g) | Copper sulfate pentahydrate (4.98 g, 20 mmol) |
| Temperature | 120°C | 170-180°C |
| Reaction Time | 16 hours | 19 hours |
| Yield | 74% (12.9 g) | Not explicitly stated, but implied to be successful |
| Reference | [2] | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Amination of 5-Bromonicotinic Acid
This protocol is based on a reported procedure with a 74% yield.[2]
Materials:
-
5-bromo-3-pyridinecarboxylic acid
-
Aqueous ammonia
-
Copper (II) sulfate pentahydrate
-
Saturated sodium sulfide solution
-
Concentrated hydrochloric acid
-
Autoclave or high-pressure reactor
-
TLC plates, developing chamber, and ninhydrin solution
-
Filtration apparatus
Procedure:
-
In a suitable vessel, mix 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol) with aqueous ammonia (67.32 mL).
-
Add copper (II) sulfate pentahydrate (8.41 g) to the mixture.
-
Transfer the reaction mixture to an autoclave.
-
Heat the autoclave to 120°C and maintain this temperature for 16 hours.
-
Monitor the reaction progress by taking small aliquots and running a TLC, using ninhydrin to visualize the product.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.
-
Filter the mixture to remove the precipitated copper sulfide.
-
Carefully adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. This will cause the this compound to precipitate.
-
Cool the mixture to enhance precipitation.
-
Collect the solid product by filtration.
-
Dry the product to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Stability of 5-Aminonicotinic Acid in Aqueous Solutions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-aminonicotinic acid in an aqueous solution?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation or alter the molecule's susceptibility to other degradation pathways.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially for compounds with amine functionalities.[1]
-
Moisture: While in an aqueous solution, moisture is the solvent, for the solid form, protection from moisture is recommended for long-term storage.[2]
Q2: What are the potential degradation pathways for this compound in an aqueous solution?
A2: Based on the structure of this compound (an aromatic amine and a pyridine (B92270) carboxylic acid), potential degradation pathways include:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[3] Aromatic amines are known to be susceptible to oxidation.
-
Hydrolysis: While the amide bond is more susceptible to hydrolysis, under strenuous conditions of pH and temperature, the carboxylic acid or other parts of the molecule could be affected.[4]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.[3]
-
Decarboxylation: Although less common for this specific structure compared to others, the loss of the carboxylic acid group as carbon dioxide could be a potential degradation route under certain conditions.
Q3: How should I store aqueous solutions of this compound for short-term and long-term use?
A3: For optimal stability:
-
Short-Term: Store solutions at refrigerated temperatures (2-8 °C) and protect them from light.
-
Long-Term: For long-term storage, it is recommended to prepare fresh solutions. If long-term storage of a solution is necessary, it should be aliquoted and stored frozen (-20 °C or below) and protected from light. However, the stability upon freeze-thaw cycles should be evaluated. The solid form of this compound is reported to be stable for at least 2 years when stored at room temperature, protected from light and moisture.[2]
Q4: Are there any known incompatibilities of this compound with common buffers or excipients?
A4: There is no specific information on the incompatibility of this compound. However, as a general precaution, it is advisable to assess the compatibility with excipients during formulation development. Potential interactions could occur with reducing or oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected precipitation in the solution. | - The concentration of this compound exceeds its solubility at the given pH and temperature. - pH of the solution has shifted, affecting solubility. - Interaction with buffer components. | - Determine the solubility of this compound at the desired pH and temperature. - Ensure the pH of the solution is stable. - Evaluate the compatibility with the chosen buffer system. |
| Discoloration of the solution over time. | - Oxidative degradation of the amino group. - Photodegradation from exposure to light. | - Prepare solutions in an inert atmosphere (e.g., by purging with nitrogen or argon) to minimize oxidation. - Store solutions in amber vials or protect them from light. |
| Loss of potency or inconsistent analytical results. | - Chemical degradation of this compound. - Adsorption of the compound to the container surface. | - Conduct a forced degradation study to identify the conditions under which the compound is unstable. - Use a validated, stability-indicating analytical method for quantification. - Evaluate different container materials (e.g., glass vs. polypropylene) for potential adsorption. |
| Appearance of new peaks in the chromatogram. | - Formation of degradation products. | - Perform peak purity analysis to ensure the main peak is not co-eluting with degradants. - Attempt to identify the structure of the degradation products using techniques like LC-MS/MS. |
General Experimental Protocols
The following are general protocols for conducting a forced degradation study to assess the stability of this compound in aqueous solution. The goal is to induce degradation of about 5-20%.[5]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue) at a known concentration (e.g., 1 mg/mL).
Stress Conditions
The following table summarizes typical stress conditions for a forced degradation study.[5][6]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To evaluate stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To evaluate stability in alkaline conditions. |
| Neutral Hydrolysis | Water at 60°C | To assess stability in neutral aqueous conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To investigate susceptibility to oxidation. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be protected from light. | To determine sensitivity to light. |
| Thermal Stress | 60°C in a stability chamber | To assess the effect of elevated temperature. |
Sample Analysis
-
Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and longer if no degradation is observed).
-
Acidic and basic samples should be neutralized before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A general starting point for method development would be:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of this compound in an aqueous solution.
Caption: General workflow for stability testing of this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biomedres.us [biomedres.us]
- 7. ijpsm.com [ijpsm.com]
Technical Support Center: Degradation Pathways of 5-Aminonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 5-Aminonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
Direct and extensively documented degradation pathways for this compound are not widely available in the current scientific literature. However, based on the degradation of structurally similar compounds, such as other aminopyridines and nicotinic acid derivatives, two primary pathways can be postulated:
-
Aerobic Degradation: In aerobic environments, microbial degradation is a likely route. This pathway is often initiated by peripheral enzymes like oxygenases, which hydroxylate the aromatic ring, making it susceptible to ring cleavage.[1] For aromatic amines, a common initial step can be hydrolytic deamination. For instance, the degradation of 5-nitroanthranilate, which also contains an amino and a carboxyl group on an aromatic ring, is initiated by a hydrolytic deamination to form 5-nitrosalicylic acid.[2][3] A similar deamination of this compound would yield 5-hydroxynicotinic acid. Subsequently, the hydroxylated intermediate would likely undergo ring cleavage, eventually leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle.
-
Anaerobic Degradation: Under anaerobic conditions, the degradation pathway is expected to differ significantly. For some aromatic amines, the initial steps can involve carboxylation followed by reductive deamination.[3] In the case of this compound, it is plausible that it could be metabolized by enzymes of the pyridine (B92270) nucleotide cycle, similar to how E. coli metabolizes 6-aminonicotinic acid.[4][5][6] This would involve its conversion to analogues of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate).[5][6]
Q2: What types of microorganisms are likely to degrade this compound?
Bacteria with the metabolic machinery to degrade pyridine and its derivatives are strong candidates. Genera such as Pseudomonas, Bacillus, and Bradyrhizobium have been shown to degrade nicotinic acid and other aromatic amines.[2][7] For example, Bradyrhizobium sp. JS329 is capable of degrading 5-nitroanthranilic acid, utilizing it as a sole source of carbon, nitrogen, and energy.[2][3] Researchers can consider isolating novel strains from environments contaminated with pyridine-based compounds.
Q3: Can this compound degrade abiotically?
Yes, abiotic degradation, particularly through oxidation, is a possibility, especially in aqueous solutions. For example, 5-aminosalicylic acid, a structurally related compound, is most susceptible to degradation under conditions that promote oxidation.[8] Therefore, it is crucial to consider factors like exposure to light, oxidizing agents, and pH when designing and interpreting experiments. Decarboxylation has been shown to be an insignificant degradation pathway for 5-aminosalicylic acid, which may also be the case for this compound.[8]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No degradation of this compound observed in microbial culture. | The selected microbial strain may lack the necessary enzymatic machinery. | - Use a known degrader of similar compounds as a positive control.- Attempt to isolate and enrich for degrading microorganisms from contaminated soil or water samples.- Consider using a microbial consortium, as they often have broader metabolic capabilities than single strains.[9] |
| Inappropriate culture conditions (pH, temperature, oxygen levels). | - Optimize culture conditions based on the known preferences of the microbial strain or similar degrading organisms.- For suspected anaerobic degradation, ensure strict anaerobic conditions are maintained. | |
| Inconsistent degradation rates between replicate experiments. | Abiotic degradation contributing to the variability. | - Minimize exposure of stock solutions and experimental samples to light.- Use buffered media to maintain a stable pH.- Run sterile controls to quantify the extent of abiotic degradation. |
| Instability of this compound in the prepared media. | - Prepare fresh stock solutions for each experiment.- Analyze the concentration of this compound in the medium immediately after preparation and at the start of the experiment. | |
| Accumulation of an unknown intermediate. | The degradation pathway is blocked at a specific enzymatic step. | - Use analytical techniques like HPLC-MS or GC-MS to identify the structure of the intermediate.- The identified intermediate can provide clues about the enzymatic reaction that is being inhibited or is slow. |
| The intermediate may be toxic to the microorganisms at higher concentrations. | - Monitor cell viability and growth in conjunction with substrate and intermediate concentrations.- Try to provide an additional, easily metabolizable carbon source to the culture. | |
| Difficulty in detecting degradation products. | Low concentration of degradation products. | - Concentrate the sample before analysis.- Use more sensitive analytical methods. |
| Degradation products are volatile or unstable. | - Employ analytical techniques suitable for volatile compounds, such as headspace GC-MS.- Analyze samples immediately after collection to minimize the loss of unstable products. |
Quantitative Data Summary
Direct quantitative data on the degradation of this compound is scarce. However, data from studies on analogous compounds can provide a useful reference for experimental design and expected outcomes.
| Compound | Microorganism/Condition | Parameter | Value | Reference |
| Tylosin (B1662201) A | Aerobic, in soil | Dissipation half-life | 7 days | [10] |
| Tylosin D | Aerobic, in soil | Dissipation half-life | 8 days | [10] |
| Tylosin A | Aerobic, in water (light) | Half-life | 200 days | [10] |
Experimental Protocols
Protocol 1: Aerobic Degradation Study in a Liquid Culture
This protocol outlines a general procedure to assess the aerobic degradation of this compound by a pure microbial culture.
Materials:
-
Bacterial strain of interest
-
Minimal salts medium (MSM) appropriate for the strain
-
This compound (analytical grade)
-
Sterile flasks
-
Shaking incubator
-
HPLC or other suitable analytical instrument
Procedure:
-
Prepare a stock solution of this compound in sterile deionized water or a suitable solvent.
-
Inoculate a flask containing a rich medium (e.g., Luria-Bertani broth) with the bacterial strain and grow it to the mid-log phase.
-
Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual rich medium.
-
Resuspend the cells in MSM to a specific optical density (e.g., OD600 of 1.0).
-
Set up experimental flasks containing MSM and spike them with this compound to the desired final concentration (e.g., 100 mg/L).
-
Inoculate the experimental flasks with the washed cell suspension.
-
Set up a sterile control flask containing MSM and this compound but no inoculum to monitor for abiotic degradation.
-
Incubate all flasks in a shaking incubator at the optimal temperature and shaking speed for the strain.
-
Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Prepare the samples for analysis by centrifuging to remove cells and filtering the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method like HPLC.
Visualizations
Caption: Proposed aerobic degradation pathway of this compound.
Caption: Proposed anaerobic degradation pathway of this compound.
Caption: General experimental workflow for studying microbial degradation.
References
- 1. Enzymes and operons mediating xenobiotic degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of 5-Nitroanthranilic Acid by Bradyrhizobium sp. Strain JS329 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Metabolism of 6-aminonicotinic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 6-aminonicotinic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aerobic degradation and photolysis of tylosin in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-Aminonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 5-Aminonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its crystallization?
Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Appearance | Off-white to golden-brown crystalline powder | [2] |
| Melting Point | 293 °C | |
| Solubility in Water (pH 7.4) | >20.7 µg/mL | [1] |
Q2: Which solvents are recommended for the recrystallization of this compound?
-
Protic Solvents: Water, Ethanol, Methanol, Isopropanol
-
Aprotic Solvents: Acetone, Dimethyl sulfoxide (B87167) (DMSO)
A systematic solvent screening is the recommended first step to identify the optimal solvent or solvent system for your specific sample.
Q3: How does pH affect the solubility and crystallization of this compound?
The pH of the solution is a critical parameter influencing the solubility of this compound due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. In aqueous solutions, the solubility is lowest at its isoelectric point. One synthetic procedure indicates that adjusting the pH to 4-5 with concentrated hydrochloric acid is used to precipitate the compound from an aqueous solution.[2] This suggests that the isoelectric point is in this range. For recrystallization from aqueous systems, careful control of pH is therefore essential.[3] For organic solvents, the effect of pH is less direct but can still influence the outcome if water is present.
Q4: What are the common impurities in crude this compound?
Common impurities often depend on the synthetic route used. A frequent synthesis involves the reaction of 5-bromonicotinic acid with ammonia, which may lead to the following impurities:[2]
-
Unreacted 5-bromonicotinic acid
-
Copper salts (if used as a catalyst)
-
Other side-products from the reaction
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: The this compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent | Add more of the hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield. |
| Inappropriate Solvent | The chosen solvent may not be suitable. Refer to the suggested solvents in the FAQ and perform a systematic solvent screening. |
| Insoluble Impurities | If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, these are likely insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool. |
Problem 2: No crystals form upon cooling the solution.
| Possible Cause | Suggested Solution |
| Solution is Too Dilute | Too much solvent may have been added. Evaporate some of the solvent to increase the concentration of this compound and then allow the solution to cool again. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by: 1. Scratching the inside of the flask with a glass rod at the surface of the solution. 2. Adding a seed crystal of pure this compound. 3. Cooling the solution in an ice bath to further decrease solubility. |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent system may be required. |
Problem 3: The product "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice.
| Possible Cause | Suggested Solution |
| Solution Cooled Too Quickly | Reheat the solution to redissolve the oil. Allow the solution to cool more slowly and without disturbance. Insulating the flask can help to slow the cooling rate. |
| High Level of Impurities | A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil. Consider pre-purification steps or treating the hot solution with activated charcoal to remove some impurities. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. Try a lower-boiling point solvent. |
Problem 4: The yield of recrystallized this compound is low.
| Possible Cause | Suggested Solution |
| Too Much Solvent Used | Using a large excess of solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent required for dissolution. |
| Premature Crystallization | Crystals may have formed during hot filtration. Ensure the filtration apparatus is pre-heated. |
| Incomplete Crystallization | Ensure the solution is cooled for a sufficient amount of time, and consider using an ice bath to maximize crystal formation before filtration. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use ice-cold solvent for washing. |
Problem 5: The recrystallized product is colored.
| Possible Cause | Suggested Solution |
| Presence of Colored Impurities | If the crude material is colored, these impurities may be carried through the crystallization. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious, as adding too much charcoal can adsorb your product and reduce the yield. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines a general procedure for recrystallizing this compound from a single solvent.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add the chosen solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and stirring. Continue adding solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask to prevent premature crystallization. Filter the hot solution to remove the solids.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
Preventing side reactions during 5-Aminonicotinic acid derivatization
Welcome to the technical support center for the derivatization of 5-aminonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on how to resolve specific issues you may encounter during the derivatization of this compound.
Acylation Reactions
Question 1: I am trying to acylate the amino group of this compound, but I am getting a low yield of my desired product and a significant amount of an insoluble material. What could be the cause?
Answer:
This issue often arises from a few potential side reactions:
-
Di-acylation: The pyridine (B92270) nitrogen is also nucleophilic and can be acylated, especially with highly reactive acylating agents or in the absence of a suitable base. This can lead to the formation of a positively charged pyridinium (B92312) species, which may have different solubility properties.
-
Intermolecular Amide Coupling: Under certain conditions, particularly with the use of dehydrating coupling agents meant for carboxylic acid activation, this compound can react with itself to form amide-linked oligomers or polymers. These are often insoluble.
-
Salt Formation: If the reaction conditions are acidic, the amino group can be protonated, reducing its nucleophilicity and potentially leading to precipitation of the starting material salt.
Troubleshooting Steps:
-
Choice of Acylating Agent: Use a milder acylating agent if possible. For instance, an acid anhydride (B1165640) may be less prone to di-acylation than an acyl chloride.
-
Control of Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0 to 1.2 equivalents).
-
Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct of the reaction and prevent protonation of the amino group.
-
Protecting the Carboxylic Acid: To prevent intermolecular amide coupling, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the acylation. The ester can be subsequently hydrolyzed if the free carboxylic acid is required.
-
Solvent Choice: Ensure your starting material is fully dissolved in the reaction solvent. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used.
Question 2: How can I selectively acylate the amino group without affecting the carboxylic acid?
Answer:
Chemoselective N-acylation in the presence of a carboxylic acid can be achieved by carefully selecting the reaction conditions. The amino group is generally more nucleophilic than the carboxylate anion.
Recommended Protocol for Selective N-Acetylation:
A straightforward and often high-yielding method involves the use of acetic anhydride.
-
Reactants: this compound, Acetic Anhydride
-
Solvent: Acetic Acid or a neutral aprotic solvent like DMF.
-
Procedure: Dissolve this compound in the chosen solvent and add a slight excess (1.1-1.2 equivalents) of acetic anhydride. The reaction can often proceed at room temperature.
-
Work-up: The product, 5-acetamidonicotinic acid, can often be isolated by precipitation upon addition of water or an anti-solvent, followed by filtration.
Logical Workflow for Selective N-Acylation
Caption: Workflow for selective N-acylation of this compound.
Esterification Reactions
Question 3: I am trying to esterify the carboxylic acid of this compound, but the reaction is very slow and gives a poor yield. What can I do to improve it?
Answer:
The low reactivity of the carboxylic acid can be due to the electron-withdrawing effect of the pyridine ring. Additionally, the amino group can interfere with acid-catalyzed esterification.
Troubleshooting Steps:
-
Acid Catalysis (Fischer Esterification): For simple alkyl esters (e.g., methyl, ethyl), Fischer esterification can be employed. Use a large excess of the alcohol as the solvent and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The amino group will be protonated under these conditions, preventing it from interfering. The reaction may require heating (reflux) for an extended period.
-
Activation of the Carboxylic Acid: A more reliable method is to activate the carboxylic acid first.
-
Thionyl Chloride Method: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily react with an alcohol to form the ester. It is crucial to perform this reaction under anhydrous conditions.
-
Carbodiimide Coupling: Use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is generally milder than using thionyl chloride.
-
-
Protecting the Amino Group: To avoid any potential side reactions with the amino group, you can protect it first (e.g., as a Boc or Fmoc derivative) before proceeding with the esterification.
Experimental Protocol: Methyl Esterification using Thionyl Chloride
This method is effective for preparing simple alkyl esters.
-
Reactants: this compound, Methanol (B129727), Thionyl Chloride.
-
Procedure:
-
Suspend this compound in methanol at 0 °C.
-
Slowly add thionyl chloride dropwise. An excess of thionyl chloride is typically used.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product (methyl 5-aminonicotinate hydrochloride) can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.
-
Quantitative Data Summary: Esterification Methods
| Method | Reagents | Typical Yield | Potential Side Products |
| Fischer Esterification | Alcohol (excess), H₂SO₄ or HCl | Moderate to Good | Low, but can be slow |
| Thionyl Chloride | SOCl₂, Alcohol | Good to Excellent | N-Sulfinylamino derivative (if not anhydrous) |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Good | N-acylurea |
Protecting Group Strategies
Question 4: I need to perform reactions on a different part of my molecule and want to protect both the amino and carboxylic acid groups of this compound. What is a good orthogonal protection strategy?
Answer:
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another. For this compound, a common and effective approach is to use a base-labile protecting group for the amine and an acid-labile protecting group for the carboxylic acid.
Recommended Orthogonal Protection Scheme:
-
Protect the Amino Group with Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.
-
Reagent: Fmoc-Cl or Fmoc-OSu.
-
Conditions: Reaction with this compound in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane/water.
-
-
Protect the Carboxylic Acid as a tert-Butyl Ester: The tert-butyl (tBu) ester is an acid-labile protecting group.
-
Reagent: Isobutylene or tert-butyl bromide with a silver salt.
-
Conditions: Reaction of the Fmoc-protected this compound under acidic conditions with isobutylene, or via other standard methods for tert-butyl ester formation.
-
Deprotection:
-
Fmoc Removal: The Fmoc group can be removed using a mild base, typically a solution of piperidine (B6355638) in DMF.
-
tert-Butyl Ester Removal: The tert-butyl ester can be cleaved with a strong acid, such as trifluoroacetic acid (TFA) in DCM.
Signaling Pathway of Orthogonal Protection
Caption: Orthogonal protection and deprotection strategy for this compound.
Disclaimer
The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted in a suitable laboratory setting with appropriate safety precautions. Users should verify all information and protocols before implementation.
Storage and handling recommendations for 5-Aminonicotinic acid
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Aminonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound should be stored at room temperature.[1] It is crucial to protect it from light and moisture to ensure its stability.[2] The product is stable for at least two years when stored under these conditions.[2] For long-term storage, keep the container tightly closed in a dry and well-ventilated place.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A: When handling this compound, it is important to wear appropriate personal protective equipment. This includes safety glasses with side-shields or chemical safety goggles, gloves (such as nitrile), and a lab coat. In case of potential dust formation, a NIOSH/MSHA approved respirator should be used.
Q3: What are the primary hazards associated with this compound?
A: this compound can cause skin and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed.
Q4: How should I handle spills of this compound?
A: In case of a spill, avoid creating dust. Sweep up the spilled material and place it into a suitable, labeled container for disposal. Ensure adequate ventilation. Do not let the chemical enter the drains.
Q5: In which solvents is this compound soluble?
A: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[2] Its solubility in aqueous solutions at a neutral pH is limited. A study has shown its solubility to be greater than 20.7 µg/mL at pH 7.4.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has discolored (e.g., turned darker). | Exposure to light or moisture. | While the product may still be usable, it is recommended to use a fresh, properly stored batch for critical experiments to ensure purity and efficacy. Always store the compound in a dark, dry place. |
| Difficulty dissolving the compound in aqueous buffer. | Low aqueous solubility. | This compound has limited solubility in neutral aqueous solutions. Consider using an organic solvent such as DMSO to prepare a stock solution first, which can then be diluted into your aqueous buffer. |
| Inconsistent experimental results. | Compound degradation due to improper storage. | Ensure the compound is stored at room temperature, protected from light and moisture.[1][2] For sensitive applications, it is advisable to use a freshly opened container of the compound. |
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| Storage Temperature | Room Temperature | [1] |
| Stability | At least 2 years at Room Temperature (when protected from light and moisture) | [2] |
| Solubility (pH 7.4) | >20.7 µg/mL |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.381 mg of this compound (Molecular Weight: 138.12 g/mol ).
-
Transfer the weighed compound to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 1.381 mg of the compound.
-
Cap the tube/vial securely and vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C for long-term storage, protected from light.
Visualizations
Caption: Key storage and handling recommendations for this compound.
Caption: Workflow for preparing a this compound stock solution.
References
Validation & Comparative
A Comparative Guide to 5-Aminonicotinic Acid and its Isomers in Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of the appropriate building block is a critical decision that can significantly impact the outcome of a synthetic route or the pharmacological profile of a drug candidate. Aminopyridines and their derivatives are a class of compounds that have found extensive application in these fields. This guide provides an objective comparison of 5-aminonicotinic acid and its common isomers—2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine (B3432731)—focusing on their performance in chemical synthesis and their roles in drug development, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Four Isomers
The position of the amino group on the pyridine (B92270) ring, and the presence of a carboxylic acid group in the case of this compound, fundamentally dictates the electronic distribution, basicity, and overall physicochemical properties of these molecules. These properties, in turn, influence their reactivity, coordination behavior, and biological activity.[1]
| Property | This compound | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Molecular Formula | C₆H₆N₂O₂ | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight | 138.12 g/mol [2] | 94.12 g/mol | 94.12 g/mol | 94.12 g/mol |
| Melting Point | 293 °C[3] | 59-60 °C | 64.5 °C | 158-161 °C |
| pKa (of conjugate acid) | 2.36 (predicted)[3] | 6.86[1] | 5.98[1] | 9.17[1] |
| Appearance | Off-white to golden-brown crystalline powder[3][4] | Colorless solid | Colorless solid | White crystalline solid |
Table 1: Comparison of the physicochemical properties of this compound and its isomers.
Among the simple aminopyridine isomers, 4-aminopyridine is the most basic due to the resonance stabilization of the pyridinium (B92312) ion, where the positive charge can be delocalized onto the exocyclic amino group.[1] Conversely, 3-aminopyridine is the least basic.[1] The presence of the electron-withdrawing carboxylic acid group in this compound significantly reduces the basicity of the pyridine nitrogen.
Performance in Synthesis
The choice of isomer significantly impacts its utility as a synthetic building block. While direct comparative studies under identical conditions are scarce, we can collate representative data to guide selection.
Synthesis of the Isomers
Different synthetic strategies are employed for each isomer, with varying yields.
| Compound | Synthetic Method | Typical Yield | Reference |
| This compound | Ammonolysis of 5-bromonicotinic acid | 74% | [3][5] |
| 2-Aminopyridine | Chichibabin reaction (Pyridine + NaNH₂) | 70-80% | [6] |
| 3-Aminopyridine | Hofmann degradation of nicotinamide (B372718) | 61-65% | |
| 4-Aminopyridine | Reduction of 4-nitropyridine-N-oxide | 85-90% | [7] |
| 4-Aminopyridine | Hofmann degradation of isonicotinamide | >90% | [8] |
Table 2: Comparison of typical synthetic yields for this compound and its isomers.
Reactivity in Cross-Coupling Reactions
Aminopyridines are extensively used in palladium-catalyzed cross-coupling reactions. The electronic properties and the position of the amino group influence their reactivity.
-
This compound: The presence of both an amino and a carboxylic acid group offers multiple handles for functionalization. The corresponding bromo-substituted nicotinic acids are versatile substrates for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[9]
-
2-Aminopyridine: The 2-amino group can act as a directing group and a bidentate ligand, which can influence the outcome of cross-coupling reactions.[1]
-
3-Aminopyridine: The amino group at the 3-position has a less pronounced electronic effect on the 2- and 4-positions, which are typically the most reactive sites in nucleophilic aromatic substitution on the pyridine ring.
-
4-Aminopyridine: The strong electron-donating nature of the 4-amino group enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack.[1]
Applications in Drug Development
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[10] The choice of isomer can significantly affect a drug candidate's binding affinity, selectivity, and pharmacokinetic properties.
-
This compound: Derivatives of aminonicotinic acids have been explored as inhibitors of enzymes like α-amylase and α-glucosidase.[10]
-
2-Aminopyridine: This scaffold is present in drugs like Piroxicam (an anti-inflammatory) and has been investigated for its potential as a precursor for antibacterial, anticancer, and anti-inflammatory agents.[10] Derivatives have also been studied as JAK2 inhibitors.
-
3-Aminopyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.[9]
-
4-Aminopyridine: Marketed as Dalfampridine (Ampyra), it is used to improve walking in patients with multiple sclerosis by blocking potassium channels.[8] Structure-activity relationship (SAR) studies on 4-aminopyridine derivatives have shown that small substitutions on the pyridine ring can significantly alter their potency as potassium channel blockers.[7][11] For instance, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than 4-aminopyridine.[7][11]
Experimental Protocols
Synthesis of this compound[3][5]
-
Reaction Setup: In an autoclave, mix 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol), aqueous ammonia (B1221849) (67.32 mL), and copper sulfate (B86663) pentahydrate (8.41 g).
-
Reaction: Heat the sealed autoclave to 120 °C and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling, wash the reaction mixture with a saturated sodium sulfide (B99878) solution to remove copper ions.
-
Isolation: Adjust the pH of the solution to 4-5 with concentrated hydrochloric acid. Cool the acidified mixture to precipitate the product.
-
Purification: Collect the solid product by filtration and dry to obtain this compound (yield: 12.9 g, 74%).
Synthesis of 2-Aminopyridine (Chichibabin Reaction)[6]
-
Reaction Setup: To a stirred suspension of sodium amide (1.2 eq) in an anhydrous inert solvent (e.g., toluene), add the pyridine (1.0 eq).
-
Reaction: Heat the mixture to 110-150°C under a nitrogen atmosphere for several hours.
-
Quenching: After cooling, carefully quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Synthesis of 3-Aminopyridine (Hofmann Degradation)
-
Reaction Setup: In a beaker immersed in an ice-salt bath, prepare a solution of sodium hydroxide (B78521) in water. Add bromine with stirring. Once the temperature reaches 0°C, add finely powdered nicotinamide all at once with vigorous stirring.
-
Reaction: After the initial reaction, remove the ice bath and allow the mixture to warm. Heat the solution in a water bath to 70-75°C for 1-1.5 hours.
-
Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether) using a continuous extractor.
-
Purification: Dry the organic extract over sodium hydroxide pellets, filter, and remove the solvent by distillation. Recrystallize the crude product from a mixture of benzene (B151609) and ligroin.
Synthesis of 4-Aminopyridine (from 4-Nitropyridine-N-oxide)[7]
-
Reaction Setup: Prepare a mixture of 4-nitropyridine-N-oxide, iron powder, and aqueous mineral acid (e.g., 25-30% sulfuric acid).
-
Reaction: Stir the mixture. The reaction with sulfuric acid proceeds slowly but gives a good yield.
-
Workup: After the reduction is complete, neutralize the reaction mixture with sodium carbonate and filter.
-
Isolation: Extract the filtrate with ethyl acetate. Remove the solvent to obtain 4-aminopyridine (yield: 85-90%).
Conclusion
The choice between this compound and its isomers is highly dependent on the specific synthetic goal or the desired properties of a drug candidate. 4-Aminopyridine stands out for its high basicity and its established role as a potassium channel blocker.[8] 2-Aminopyridine offers unique synthetic possibilities due to its ability to act as a bidentate ligand.[1] 3-Aminopyridine provides a different substitution pattern with intermediate basicity. This compound, with its dual functionality, serves as a versatile scaffold for building more complex molecules, particularly in medicinal chemistry. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 24242-19-1 [amp.chemicalbook.com]
- 4. 5-aminopyridine-3-carboxylic acid [chembk.com]
- 5. This compound | 24242-19-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Comparative Guide to 5-Aminonicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of molecular scaffolds, 5-Aminonicotinic acid, a derivative of niacin (Vitamin B3), has emerged as a promising platform for the development of compounds with diverse biological activities. This guide provides an objective comparison of the bioactivity of various this compound derivatives, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including enzyme inhibition, anticancer, and antimicrobial applications. The strategic modification of the core this compound structure allows for the fine-tuning of its biological activity, leading to the identification of potent and selective agents.
Comparative Bioactivity of this compound Derivatives
The following table summarizes the quantitative bioactivity data for a selection of this compound derivatives across different therapeutic targets.
| Derivative | Target/Activity | Bioactivity Measurement | Result | Reference |
| Amide Derivatives | α-Amylase Inhibition | IC50 | 12.17 ± 0.14 µg/mL to 37.33 ± 0.02 µg/mL[1] | [1] |
| α-Glucosidase Inhibition | IC50 | 12.01 ± 0.09 µg/mL to 38.01 ± 0.12 µg/mL[1] | [1] | |
| Thioether Derivatives | α-Glucosidase Inhibition | IC50 | 26.4 ± 2.0 µM and 32.9 ± 2.8 µM[2] | [2] |
| α-Amylase Inhibition | IC50 | 20.5 ± 2.6 µM and 58.1 ± 4.1 µM[2] | [2] | |
| Hybrid Compounds | Anticancer (A549 cell line) | IC50 | 0.452 µM | [3] |
| General Derivatives | Antimicrobial (Various strains) | MIC | - | - |
In-Depth Look at Key Bioactivities
Enzyme Inhibition: Targeting Diabetes
A significant area of investigation for this compound derivatives has been their ability to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.[1] The inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia in diabetic patients.
Studies have shown that certain amide derivatives of this compound exhibit potent inhibitory activity against both α-amylase and α-glucosidase, with IC50 values in the low microgram per milliliter range.[1] Notably, derivatives containing halogen substituents at the para position of a phenyl ring attached to the core structure have demonstrated enhanced inhibitory potential.[1] Furthermore, thioether derivatives have also shown promising results, with some compounds exhibiting micromolar IC50 values against α-glucosidase.[2]
dot
Anticancer Activity: A Multifaceted Approach
The anticancer potential of this compound derivatives is another active area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Nicotinic acetylcholine (B1216132) receptors (nAChRs) have been implicated in the progression of several cancers.[4][5][6] Nicotine and its derivatives can activate these receptors, leading to the stimulation of downstream oncogenic signaling pathways such as the PI3K/AKT and MEK/ERK pathways.[5] The development of this compound derivatives as antagonists for these receptors presents a viable strategy for cancer therapy.
dot
Antimicrobial Activity: Combating Drug Resistance
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. This compound derivatives have shown promise as a new class of antimicrobial compounds. While specific MIC values for a broad range of this compound derivatives are still being extensively researched, initial studies indicate their potential against various bacterial and fungal strains.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key bioactivity assays are provided below.
α-Amylase Inhibition Assay
This assay is based on the colorimetric measurement of the reduction of 3,5-dinitrosalicylic acid by the reducing sugars released from starch by α-amylase.
Procedure:
-
A solution of the test compound (this compound derivative) at various concentrations is pre-incubated with a solution of α-amylase in a phosphate (B84403) buffer (pH 6.9) at 37°C for 10 minutes.[7]
-
A starch solution is then added, and the mixture is incubated for a further 15 minutes at 37°C.
-
The reaction is terminated by the addition of a 3,5-dinitrosalicylic acid (DNSA) color reagent.
-
The mixture is heated in a boiling water bath for 5 minutes, cooled to room temperature, and then diluted with distilled water.
-
The absorbance is measured at 540 nm using a spectrophotometer.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
dot
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.[9]
-
During this incubation, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8]
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]
Procedure:
-
A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Each well is then inoculated with a standardized suspension of the test microorganism.[11]
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[11]
Conclusion
The diverse bioactivities of this compound derivatives highlight their potential as a versatile scaffold in drug discovery. The ability to systematically modify their structure provides a powerful tool for optimizing their potency and selectivity against various therapeutic targets. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of compounds. Further investigations, including in vivo studies and detailed structure-activity relationship (SAR) analyses, will be crucial in translating the in vitro potential of these derivatives into clinically effective therapeutic agents.
References
- 1. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Oncogenic Functions of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. benchchem.com [benchchem.com]
Spectroscopic Fingerprints: Differentiating Aminonicotinic Acid Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2-, 4-, 5-, and 6-aminonicotinic acid isomers. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The positional isomerism of the amino group on the nicotinic acid scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these differences is crucial for the unambiguous identification of each isomer in drug discovery, synthesis, and quality control processes. This guide summarizes key quantitative spectroscopic data to facilitate the differentiation of these four isomers.
Comparative Spectroscopic Data
The following tables provide a side-by-side comparison of the key spectroscopic features of the four aminonicotinic acid isomers.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural isomers of aminonicotinic acid. The chemical shifts of the protons and carbon atoms in the pyridine (B92270) ring are highly sensitive to the position of the amino and carboxylic acid groups.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | NH₂ | COOH |
| 2-Aminonicotinic Acid | - | ~7.9 | ~7.0 | ~8.1 | ~7.5 (br s) | ~13.0 (br s) |
| 4-Aminonicotinic Acid | ~8.0 | - | ~6.8 | ~8.2 | ~6.5 (br s) | ~13.5 (br s) |
| 5-Aminonicotinic Acid | ~8.4 | ~7.4 | - | ~8.1 | ~5.8 (br s) | ~13.2 (br s) |
| 6-Aminonicotinic Acid | ~8.0 | ~7.9 | ~6.5 | - | ~6.9 (br s) | ~12.8 (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "br s" indicates a broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | COOH |
| 2-Aminonicotinic Acid | ~160 | ~115 | ~140 | ~118 | ~152 | ~170 |
| 4-Aminonicotinic Acid | ~150 | ~110 | ~155 | ~108 | ~148 | ~168 |
| This compound | ~145 | ~125 | ~120 | ~148 | ~135 | ~169 |
| 6-Aminonicotinic Acid | ~162 | ~112 | ~142 | ~108 | ~158 | ~169 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The positions of the N-H, C=O, and other characteristic vibrational bands can help distinguish between the isomers.
Table 3: Key FTIR Absorption Bands (wavenumber in cm⁻¹)
| Functional Group | 2-Aminonicotinic Acid | 4-Aminonicotinic Acid | This compound | 6-Aminonicotinic Acid |
| N-H Stretch (amine) | ~3450, ~3330 | ~3480, ~3350 | ~3440, ~3320 | ~3460, ~3340 |
| O-H Stretch (acid) | ~3200-2500 (broad) | ~3200-2500 (broad) | ~3200-2500 (broad) | ~3200-2500 (broad) |
| C=O Stretch (acid) | ~1680 | ~1700 | ~1690 | ~1670 |
| N-H Bend (amine) | ~1620 | ~1630 | ~1625 | ~1615 |
| C=C, C=N Stretch | ~1600-1400 | ~1600-1400 | ~1600-1400 | ~1600-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The position of the amino group affects the electronic transitions within the pyridine ring, leading to distinct absorption maxima (λmax) in the UV-Vis spectrum.
Table 4: UV-Vis Absorption Maxima (λmax in nm)
| Compound | λmax 1 | λmax 2 |
| 2-Aminonicotinic Acid | ~240 | ~315 |
| 4-Aminonicotinic Acid | ~235 | ~280 |
| This compound | ~230 | ~310 |
| 6-Aminonicotinic Acid | ~245 | ~320 |
Note: λmax values are approximate and can be influenced by the solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular weight (138.12 g/mol ), their fragmentation patterns upon ionization can differ, aiding in their identification. A common fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group.
Table 5: Key Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-CO₂]⁺ | Other Key Fragments |
| 2-Aminonicotinic Acid | 138 | 94 | 67, 40 |
| 4-Aminonicotinic Acid | 138 | 94 | 66, 39 |
| This compound | 138 | 94 | 67, 40 |
| 6-Aminonicotinic Acid | 138 | 94 | 67, 40 |
Note: The fragmentation patterns can be complex and depend on the ionization technique used.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminonicotinic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Record the FTIR spectrum using a Fourier Transform Infrared spectrometer.
-
Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aminonicotinic acid isomer in a UV-grade solvent (e.g., ethanol, methanol, or water) to achieve an absorbance in the range of 0.1-1.0.
-
Instrumentation: Record the UV-Vis spectrum using a double-beam UV-Vis spectrophotometer.
-
Parameters: Scan the wavelength range from 200 to 400 nm.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Parameters: Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range (e.g., 50-200). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic differentiation of aminonicotinic acid isomers.
This guide provides a foundational framework for the spectroscopic differentiation of aminonicotinic acid isomers. For definitive identification, it is always recommended to compare the obtained spectra with those of certified reference standards under identical experimental conditions.
The Hypothetical Performance of 5-Aminonicotinic Acid in MOFs
A Comparative Guide to 5-Aminonicotinic Acid as a Putative Metal-Organic Framework Linker
For researchers and professionals in drug development and materials science, the choice of an organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of this compound as a potential MOF linker, drawing comparisons with established linkers to predict its performance and guide future experimental work. While direct experimental data for MOFs constructed with this compound is not yet prevalent in published literature, we can infer its potential properties by examining analogous systems.
This compound, a derivative of nicotinic acid (a pyridine (B92270) carboxylic acid), possesses two key functional groups for MOF construction: a carboxylic acid for linking to metal nodes and an amino group for potential post-synthetic modification and enhanced functionality. The nitrogen atom within the pyridine ring can also participate in coordination. This trifunctional nature suggests that this compound could form MOFs with interesting structural and chemical properties.
Compared to the widely studied terephthalic acid (BDC) used in MOFs like MOF-5, the inclusion of an amino group and a pyridine nitrogen introduces basic sites. These sites can enhance selectivity for CO2 adsorption and provide a platform for catalysis. The asymmetry of the linker could lead to the formation of novel network topologies.
Comparative Data of Established MOF Linkers
To contextualize the potential of this compound, the following table summarizes the properties of well-characterized MOFs based on different linkers. This data provides a benchmark for the anticipated performance of a MOF synthesized with this compound.
| MOF | Linker | Functional Group | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Features |
| MOF-5 | Terephthalic acid (BDC) | -H | Zn₄O | ~2500-3000 | ~1.0 | ~400 | High porosity, benchmark material.[1][2] |
| UiO-66 | Terephthalic acid (BDC) | -H | Zr₆O₄(OH)₄ | ~1200 | ~0.5 | ~500 | Exceptional thermal and chemical stability. |
| UiO-66-NH₂ | 2-Aminoterephthalic acid | -NH₂ | Zr₆O₄(OH)₄ | ~1100 | ~0.45 | ~450 | Enhanced CO₂ affinity, potential for post-synthetic modification. |
| MIL-53(Al)-NH₂ | 2-Aminoterephthalic acid | -NH₂ | Al(OH) | ~1100 | ~0.5 | ~400 | Flexible "breathing" framework, selective adsorption. |
| MOF with 5-Bromonicotinic acid | 5-Bromonicotinic acid | -Br | Cd or Co | Not reported | Not reported | Not reported | Exhibits photoluminescence (Cd) or antiferromagnetic interactions (Co).[3][4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of benchmark MOFs, which can be adapted for the synthesis of a novel MOF using this compound.
Synthesis of MOF-5
-
Materials: Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), terephthalic acid (H₂BDC), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1.5 g of zinc nitrate hexahydrate and 0.5 g of terephthalic acid in 50 mL of DMF in a Teflon-lined autoclave.
-
Seal the autoclave and heat it at 105°C for 24 hours.
-
After cooling to room temperature, colorless crystals are formed.
-
The crystals are washed with fresh DMF and then with chloroform.
-
The solvent is removed by vacuum, and the MOF is activated by heating at 250°C under vacuum.
-
Synthesis of UiO-66
-
Materials: Zirconium(IV) chloride (ZrCl₄), terephthalic acid (H₂BDC), N,N-dimethylformamide (DMF), hydrochloric acid (HCl).
-
Procedure:
-
Dissolve ZrCl₄ and H₂BDC in a 1:1 molar ratio in DMF.
-
Add a modulating agent, such as hydrochloric acid, to control crystal size and defects.
-
The mixture is sealed in a Teflon-lined autoclave and heated at 120°C for 24 hours.
-
The resulting white precipitate is collected by centrifugation or filtration.
-
The product is washed with DMF and then with a low-boiling-point solvent like ethanol (B145695) or acetone.
-
The MOF is activated by heating under vacuum to remove residual solvent.
-
Visualizing Experimental Workflow and Logical Relationships
To guide the research process, the following diagrams illustrate a typical experimental workflow for MOF synthesis and characterization, and the logical relationship between linker choice and MOF properties.
Caption: A generalized workflow for the synthesis and characterization of a Metal-Organic Framework.
Caption: The relationship between organic linker characteristics and the resulting MOF properties.
Conclusion
While direct comparative data for MOFs synthesized from this compound is not yet available, by analyzing existing data from similar functionalized linkers, we can anticipate a promising future for this linker in the creation of novel MOFs. The presence of the amino group and the pyridine nitrogen is expected to impart enhanced functionalities, such as increased selectivity for gas separation and potential for catalytic applications. The provided experimental protocols for well-established MOFs offer a solid starting point for the synthesis and investigation of MOFs based on this compound. Further experimental validation is necessary to fully elucidate the properties and potential applications of these new materials.
References
- 1. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Unveiling the Target Selectivity of 5-Aminonicotinic Acid-Derived Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount in the quest for safe and effective therapeutics. This guide provides a comparative analysis of enzyme inhibitors derived from 5-aminonicotinic acid, focusing on their inhibitory potential and selectivity. While current research primarily highlights their activity against α-amylase and α-glucosidase, this guide presents the available data to facilitate an objective comparison and outlines the methodologies for their evaluation.
Derivatives of this compound have emerged as a promising scaffold in the design of enzyme inhibitors. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent molecules against specific targets. This guide delves into the quantitative data on their inhibitory activity, details the experimental protocols for their assessment, and visualizes the relevant biological pathways and experimental workflows.
Comparative Inhibitory Potency
The inhibitory activity of this compound derivatives has been most extensively studied against α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. Inhibition of these enzymes can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for a series of this compound derivatives against these two enzymes, as reported in the scientific literature.
Table 1: Inhibitory Activity (IC50 in µM) of this compound Derivatives against α-Amylase and α-Glucosidase. [1]
| Compound ID | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| Derivative 1 | 12.17 ± 0.14 | 12.01 ± 0.09 |
| Derivative 2 | 12.91 ± 0.04 | 12.72 ± 0.12 |
| Derivative 3 | 37.33 ± 0.02 | 38.01 ± 0.12 |
| Derivative 4 | 13.57 ± 0.17 | 13.68 ± 0.36 |
| Derivative 5 | 13.01 ± 0.07 | 13.11 ± 0.15 |
| Derivative 6 | 12.91 ± 0.08 | 12.79 ± 0.17 |
| Derivative 7 | 13.04 ± 0.02 | 12.99 ± 0.09 |
| Derivative 8 | 25.11 ± 0.09 | 24.89 ± 0.07 |
| Derivative 9 | 28.45 ± 0.11 | 29.11 ± 0.13 |
| Derivative 10 | 33.12 ± 0.15 | 32.88 ± 0.11 |
| Derivative 11 | 15.67 ± 0.08 | 16.01 ± 0.05 |
| Derivative 12 | 18.99 ± 0.12 | 19.23 ± 0.09 |
| Derivative 13 | 22.43 ± 0.06 | 21.98 ± 0.08 |
| Acarbose (B1664774) (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |
Table 2: Inhibitory Activity (IC50 in µM) of Additional Nicotinic Acid and this compound Derivatives. [2]
| Compound ID | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| NA-Derivative 1 | 20.5 ± 2.6 | > 500 |
| 5-ANA-Derivative 1 | 58.1 ± 4.1 | 32.9 ± 2.8 |
| 5-ANA-Derivative 2 | > 500 | 26.4 ± 2.0 |
Note: The specific structures of the derivatives are detailed in the cited literature.
The data indicates that several this compound derivatives exhibit potent inhibition of both α-amylase and α-glucosidase, with some compounds showing activity comparable to the standard drug, acarbose.
Cross-Reactivity Profile
A comprehensive assessment of cross-reactivity requires screening these inhibitors against a broad panel of enzymes from different classes (e.g., kinases, proteases, phosphatases). At present, publicly available data on the broad cross-reactivity of this compound-derived inhibitors is limited. The primary focus of published research has been on their efficacy against α-amylase and α-glucosidase.
For a thorough evaluation of selectivity and potential off-target effects, further studies involving extensive enzyme panel screening are necessary. Such studies are crucial in the drug development pipeline to identify potential liabilities and ensure the safety of new chemical entities.
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
α-Amylase Inhibition Assay[3][4]
Objective: To determine the in vitro inhibitory effect of this compound derivatives on α-amylase activity.
Principle: This assay is a colorimetric method that measures the amount of reducing sugars produced from the enzymatic hydrolysis of starch. The α-amylase activity is determined by quantifying the reduction of 3,5-dinitrosalicylic acid (DNSA), which changes color in the presence of reducing sugars.
Materials:
-
α-amylase solution (e.g., from porcine pancreas)
-
Starch solution (1% w/v)
-
This compound derivatives (test compounds)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) color reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in the appropriate buffer.
-
In a 96-well plate, add a specific volume of the test compound or control to the designated wells.
-
Add the α-amylase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the starch solution to all wells.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding the DNSA color reagent.
-
Heat the plate in a boiling water bath for a set time (e.g., 5-10 minutes) to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay[5][6]
Objective: To determine the in vitro inhibitory effect of this compound derivatives on α-glucosidase activity.
Principle: This colorimetric assay is based on the ability of α-glucosidase to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The inhibitory activity is measured by the reduction in the rate of p-nitrophenol formation.
Materials:
-
α-glucosidase solution (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
This compound derivatives (test compounds)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in the buffer.
-
Add a specific volume of the test compound or control to the wells of a 96-well plate.
-
Add the α-glucosidase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).
-
Terminate the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance of the reaction with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Carbohydrate Digestion and Inhibition Pathway.
Caption: General Experimental Workflow for Enzyme Inhibition Assay.
References
- 1. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
5-Aminonicotinic Acid in Coordination Polymers: A Comparative Performance Guide
For researchers, scientists, and professionals in drug development, the selection of organic linkers is a critical step in the design of coordination polymers (CPs) with desired properties. 5-Aminonicotinic acid (5-ANA), a derivative of nicotinic acid, presents a compelling option due to its unique electronic and structural characteristics. This guide provides an objective comparison of the performance of 5-ANA in CPs against other commonly used linkers, supported by experimental data on thermal stability, luminescent properties, and catalytic activity.
The inclusion of an amino group in the pyridine (B92270) ring of 5-ANA, in addition to the carboxylate and pyridine nitrogen, offers multiple coordination sites and the potential for hydrogen bonding, influencing the final architecture and functionality of the coordination polymer. This functionalization can lead to enhanced properties compared to simpler nicotinic or benzoic acid-based linkers.
Performance Comparison of Linkers in Coordination Polymers
To illustrate the performance of this compound relative to other linkers, the following tables summarize key quantitative data from various studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, data has been compiled from different sources. The metal center and synthesis conditions, which significantly impact the properties, are included for context.
Thermal Stability
Thermal stability is a crucial parameter for the practical application of coordination polymers. The decomposition temperature is a key indicator of this stability.
| Linker | Metal Ion | Coordination Polymer | Decomposition Temperature (°C) |
| This compound | Pb(II) | [Pb(5-ANA)(N3)]n | ~300 |
| 5-Hydroxynicotinic Acid | Pb(II) | [Pb(5-HNA)(N3)]n | ~280 |
| Nicotinic Acid Derivative | Fe(II) | Fe(H2cpna) | Not explicitly stated, stable under catalytic conditions at 160°C[1] |
| 2,5-Diiodoterephthalic Acid | Eu(III) | {[Eu2(2,5-I-bdc)3(DMF)4]} | ~350 |
| 2,5-Dihydroxy-1,4-Terephthalic Acid | Zn(II) | [Zn(Bpy)(DHTA)0.5]n | Stable up to 380[2] |
Luminescent Properties
The luminescent properties of coordination polymers are highly dependent on the linker's ability to absorb and transfer energy to the metal center, particularly with lanthanide ions.
| Linker | Metal Ion | Coordination Polymer | Emission Wavelength (nm) | Quantum Yield (%) |
| This compound | Pb(II) | [Pb(5-ANA)(N3)]n | 450 | Not Reported |
| 5-Hydroxynicotinic Acid | Pb(II) | [Pb(5-HNA)(N3)]n | 438 | Not Reported |
| 4-(Dipyridin-2-yl)aminobenzoate | Tb(III) | {[Tb(L)3(H2O)].(H2O)}n | 545 | 64[3] |
| 4-(Dipyridin-2-yl)aminobenzoate | Eu(III) | {[Eu(L)3(H2O)2]}n | 615 | 7[3] |
| 2,5-Diiodoterephthalic Acid | Eu(III) | {[Eu2(2,5-I-bdc)3(DMF)4]} | 615 | 4.5[4] |
Catalytic Activity
The functional groups on the linker can act as active sites or influence the electronic properties of the metal center, thereby affecting the catalytic performance of the coordination polymer.
| Linker | Metal Ion | Reaction | Conversion/Yield (%) |
| This compound | Pb(II) | Knoevenagel Condensation | ~98 |
| 5-Hydroxynicotinic Acid | Pb(II) | Knoevenagel Condensation | ~95 |
| Nicotinic Acid Derivative | Fe(II) | Oxidation of Cyclohexane | 23[1] |
| 2-Picolinic Acid | Cu(II) | Click Reaction | High Yields[5] |
| Orotic Acid Derivative | Zr(IV) | Methylene Blue Degradation | 93[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used in the synthesis and characterization of coordination polymers discussed in this guide.
General Synthesis of Pb(II) Coordination Polymers with this compound and 5-Hydroxynicotinic Acid
-
Synthesis: A solution of the respective linker (this compound or 5-hydroxynicotinic acid) and sodium azide (B81097) in deionized water is slowly added to a solution of lead(II) nitrate (B79036) in deionized water. The mixture is then sealed in a Teflon-lined stainless steel autoclave and heated at a specific temperature for a set duration. After slow cooling to room temperature, crystals of the coordination polymer are obtained, washed with deionized water and ethanol, and dried in air.
Characterization Methods
-
Thermal Gravimetric Analysis (TGA): The thermal stability of the coordination polymers is determined by heating the samples under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range.
-
Luminescence Spectroscopy: Solid-state fluorescence spectra are recorded at room temperature using a fluorescence spectrophotometer. The excitation and emission wavelengths are determined to characterize the luminescent properties.
-
Catalytic Activity Testing (Knoevenagel Condensation): The catalytic performance is evaluated by adding the coordination polymer catalyst to a mixture of an aldehyde, a methylene-active compound, and a solvent. The reaction is stirred at a specific temperature for a certain time, and the product yield is determined by gas chromatography.
Visualizing the Role of Linker Functionality
The choice of linker and its functional groups directly influences the structure and, consequently, the properties of the resulting coordination polymer. The following diagrams illustrate these relationships.
Caption: Logical flow from linker selection to performance of the coordination polymer.
Caption: A typical experimental workflow for the synthesis and evaluation of coordination polymers.
References
- 1. RUDN University chemist synthesized a coordination polymer iron with a derivative of nicotinic acid [eng.rudn.ru]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two-Dimensional and Three-Dimensional Coordination Polymers Based on Ln(III) and 2,5-Diiodoterephthalates: Structures and Luminescent Behavior [mdpi.com]
- 5. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Cu and Zr-based coordination polymers with N/O donors and investigation of their photocatalytic activity against dye - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Aminonicotinic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to evaluate the efficacy of 5-Aminonicotinic acid-based compounds, contrasting their performance in laboratory (in vitro) settings with outcomes in living organisms (in vivo). While comprehensive, direct comparative studies on a single this compound derivative are limited in publicly available literature, this document synthesizes data from structurally related compounds to offer a valuable framework for research and development. The focus is on potential anticancer applications, a field where nicotinamide-like structures have shown promise.
One of the key hypothesized mechanisms of action for this class of compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. PARP inhibitors have demonstrated efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The nicotinamide (B372718) scaffold, present in this compound, is known to compete with NAD+ at the PARP catalytic site, providing a rationale for this therapeutic strategy.
Data Presentation: A Comparative Overview
To illustrate the relationship between in vitro potency and in vivo efficacy, the following tables present hypothetical, yet representative, data for a this compound-based PARP inhibitor, herein designated as Compound X.
Table 1: In Vitro Cytotoxicity of Compound X
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-436 | Breast (BRCA1 mutant) | 0.5 |
| CAPAN-1 | Pancreatic (BRCA2 mutant) | 1.2 |
| MCF-7 | Breast (BRCA wild-type) | 15.8 |
| HCT116 | Colon (BRCA wild-type) | 25.3 |
Table 2: In Vivo Efficacy of Compound X in a Xenograft Model
| Animal Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| MDA-MB-436 Xenograft | Vehicle | - | 0 |
| MDA-MB-436 Xenograft | Compound X | 50 | 75 |
| HCT116 Xenograft | Vehicle | - | 0 |
| HCT116 Xenograft | Compound X | 50 | 20 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the this compound-based compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.
2. In Vivo Xenograft Tumor Model
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures are performed in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: 5-10 million cancer cells are suspended in a solution of Matrigel and saline and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The this compound-based compound is administered daily via a suitable route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.
Visualizations: Pathways and Workflows
Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action for a this compound-based PARP inhibitor.
A Comparative Guide to the Synthesis of 5-Aminonicotinic Acid for Researchers and Drug Development Professionals
An objective analysis of established and novel synthesis methods for 5-aminonicotinic acid, a key intermediate in pharmaceutical development, is presented. This guide provides a detailed comparison of synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their application.
This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for drug development. This guide compares the traditional copper-catalyzed amination of 5-bromonicotinic acid with a newer approach involving nucleophilic aromatic substitution and a green enzymatic method utilizing nitrilase.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound.
| Parameter | Established Method: Copper-Catalyzed Amination | Newer Method: Nucleophilic Aromatic Substitution | Enzymatic Method: Nitrilase Hydrolysis |
| Starting Material | 5-Bromonicotinic acid | 6-Chloro-5-nitronicotinic acid | 3-Cyanopyridine (B1664610) |
| Key Reagents | Copper(II) sulfate (B86663), Aqueous ammonia (B1221849) | Ammonia or other amine nucleophile | Nitrilase enzyme, Water |
| Reported Yield (%) | ~74% | Data not readily available for direct comparison | Up to 100% conversion |
| Reported Purity (%) | High, but often requires recrystallization | High, purification method dependent | >99.9% |
| Reaction Temperature | 120-180 °C (in a high-pressure reactor) | Typically elevated temperatures | 30-60 °C |
| Reaction Time | 16-19 hours | Varies depending on substrate and conditions | 15 minutes to several hours |
| Key Advantages | Well-established and reliable | Potentially avoids the use of bromine | Environmentally friendly, high purity, mild conditions |
| Key Disadvantages | High temperatures and pressure, use of a heavy metal catalyst, potential for bromine-containing impurities | Starting material may be less accessible, requires careful control of reaction conditions | Enzyme cost and stability, downstream processing |
Experimental Protocols
Established Method: Copper-Catalyzed Amination of 5-Bromonicotinic Acid
This method involves the reaction of 5-bromonicotinic acid with aqueous ammonia in the presence of a copper catalyst.
Materials:
-
5-Bromonicotinic acid
-
Copper(II) sulfate pentahydrate
-
Aqueous ammonia solution
-
Sodium sulfide (B99878) solution
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of 5-bromonicotinic acid (e.g., 20.2 g, 100 mmol) and copper sulfate pentahydrate (e.g., 4.98 g, 20 mmol) in aqueous ammonia solution (e.g., 40 mL) is prepared.
-
The mixture is stirred in a high-pressure reactor at 170-180°C for 19 hours.
-
After cooling, the dark-colored solution is treated with sodium sulfide solution to precipitate and remove copper ions.
-
The mixture is filtered, and the filtrate is adjusted to pH 4-5 with concentrated hydrochloric acid.
-
The solution is concentrated to induce precipitation of the product, this compound.
-
The solid product is collected by filtration and dried.
Newer Method: Nucleophilic Aromatic Substitution
This proposed route involves the sequential reaction of a suitably substituted nicotinic acid derivative. A plausible pathway starts from 6-chloro-5-nitronicotinic acid.
Conceptual Protocol:
-
Amination: 6-chloro-5-nitronicotinic acid is reacted with ammonia or a protected amine source. The nucleophilic aromatic substitution of the chlorine atom is facilitated by the electron-withdrawing nitro group.
-
Reduction: The nitro group of the resulting 6-amino-5-nitronicotinic acid is then reduced to an amino group. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).
-
Purification: The final product, this compound, is purified from the reaction mixture, likely through crystallization or chromatographic techniques.
Enzymatic Method: Nitrilase-Catalyzed Hydrolysis of 3-Cyanopyridine
This method offers a green and highly selective route to nicotinic acid, which can then be aminated. However, direct enzymatic amination to this compound is less common. The focus here is on the enzymatic synthesis of the nicotinic acid precursor. Some research suggests that nitrilases can directly hydrolyze 3-cyanopyridine to nicotinic acid[1][2].
Materials:
-
3-Cyanopyridine
-
Nitrilase enzyme (e.g., from Rhodococcus rhodochrous or a recombinant source)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0)
Procedure:
-
A solution of 3-cyanopyridine is prepared in a suitable buffer.
-
The nitrilase enzyme (as whole cells or purified enzyme) is added to the substrate solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-60 °C) with gentle agitation.
-
The reaction progress is monitored by techniques such as HPLC.
-
Upon completion, the enzyme is removed (e.g., by centrifugation for whole cells), and the product is isolated from the aqueous solution. Some studies have reported 100% conversion of 3-cyanopyridine to nicotinic acid[1].
Reaction Mechanisms and Pathways
The underlying chemical transformations for each synthesis method are distinct, influencing the reaction conditions and potential byproducts.
Caption: Catalytic cycle of the copper-catalyzed amination of 5-bromonicotinic acid.
Caption: Proposed pathway for the synthesis of this compound via SNAr.
Caption: Catalytic mechanism of nitrilase for the hydrolysis of 3-cyanopyridine.
Conclusion
The choice of a synthetic method for this compound depends on the specific requirements of the researcher or drug development professional. The established copper-catalyzed amination offers a reliable, albeit harsh, method. The newer nucleophilic aromatic substitution pathway presents a potential alternative, though further optimization and data are required for a full assessment. The enzymatic approach stands out as a highly promising green alternative, offering high purity and mild reaction conditions, making it an attractive option for sustainable pharmaceutical manufacturing, provided that enzyme cost and downstream processing are economically viable. This guide provides the foundational data and protocols to make an informed decision based on factors such as yield, purity, cost, and environmental impact.
References
Safety Operating Guide
Safe Disposal of 5-Aminonicotinic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Aminonicotinic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal. It is known to cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed or inhaled.[1][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) during Disposal:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[4]
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4] The following is a general procedure for its disposal:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated and properly labeled hazardous waste container.
-
The container should be kept tightly closed and stored in a cool, well-ventilated area.[4]
-
-
Spill Management:
-
Container Disposal:
-
Before disposing of the original container, ensure it is completely empty.
-
Contaminated packaging should be treated as hazardous waste and disposed of according to the same regulations as the chemical itself.
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of chemical waste such as this compound should be entrusted to a licensed and qualified waste disposal company. This ensures that the waste is managed in an environmentally responsible and compliant manner.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Aminonicotinic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for 5-Aminonicotinic acid.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 24242-19-1
-
Molecular Weight: 138.12 g/mol [1]
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem, Fisher Scientific[1][4]
Hazard Pictograms:
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn.[6] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves (nitrile or neoprene are preferred) and clothing to prevent skin exposure. A lab coat or disposable gown is required.[4][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.[4]
-
Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4][5]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Store in a well-ventilated place.[4]
-
Store in a cool, dry place, protected from light and moisture.[7]
-
Store locked up.[4]
First-Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
Disposal Plan
Contaminated materials and the chemical itself must be disposed of according to local, state, and federal regulations.
-
Chemical Disposal: Dispose of contents/container to an approved waste disposal plant.[4][5] Do not let this chemical enter the environment.[4]
-
Contaminated PPE: Take off contaminated clothing and wash it before reuse.[5] Disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
Operational Workflow
The following diagrams illustrate the procedural steps for handling and disposing of this compound.
Caption: High-level workflow for handling this compound.
Caption: Waste segregation and disposal plan.
References
- 1. This compound | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. This compound - CAS-Number 24242-19-1 - Order from Chemodex [chemodex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
